VT-105
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H18F3N3O |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C24H18F3N3O/c1-15(21-7-2-3-12-28-21)30-23(31)18-13-17-5-4-6-20(22(17)29-14-18)16-8-10-19(11-9-16)24(25,26)27/h2-15H,1H3,(H,30,31)/t15-/m0/s1 |
InChI Key |
FUKXXBXVSANFJK-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VT-105, a Potent TEAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cell proliferation and survival.[1][2][3][4] this compound is a potent, selective, small-molecule inhibitor of TEAD transcription factors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity.
The Yap-TEAD Signaling Pathway: A Key Oncogenic Driver
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[3][4] In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of YAP/TAZ.[1] Nuclear YAP/TAZ then bind to TEAD transcription factors (TEAD1-4) to drive a pro-proliferative and anti-apoptotic gene expression program.[5] This makes the YAP-TEAD interaction a compelling target for anti-cancer therapeutics.
This compound Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation
This compound employs a novel mechanism to disrupt the YAP-TEAD interaction. It acts as an inhibitor of TEAD auto-palmitoylation, a crucial post-translational modification required for TEAD's interaction with YAP/TAZ.
Binding to the TEAD Palmitate-Binding Pocket
TEAD transcription factors possess a central hydrophobic pocket that binds palmitic acid. This S-palmitoylation of a conserved cysteine residue is essential for stabilizing the TEAD protein and enabling its interaction with YAP/TAZ. This compound is designed to occupy this palmitate-binding pocket.[1][2] The co-crystal structure of this compound with TEAD3 (PDB: 7CNL) reveals that the inhibitor binds within this central hydrophobic pocket, thereby physically blocking the site of palmitoylation.[1][3]
Disruption of the YAP-TEAD Interaction
By preventing TEAD auto-palmitoylation, this compound allosterically inhibits the binding of YAP and TAZ to TEAD.[1] This disruption of the protein-protein interaction is the key step in this compound's mechanism of action, leading to the suppression of TEAD-dependent transcriptional activity.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds from the discovery series.
| Compound | YAP Reporter Assay IC50 (nM) | Notes | Reference |
| This compound | 10.4 | Potent inhibitor of YAP/TAZ-TEAD promoted gene transcription. | [1] |
| VT-103 | - | TEAD1-selective inhibitor. | [1] |
| VT-104 | - | Broader spectrum TEAD inhibitor. | [1] |
| VT-107 | - | Pan-TEAD inhibitor. | [1] |
Note: Specific IC50 values for TEAD palmitoylation and cell proliferation for this compound are not explicitly provided in a tabular format in the primary literature. The focus of the publication is on the broader series of compounds.
Preclinical Efficacy
This compound and its analogs have demonstrated potent anti-proliferative activity in cancer cell lines with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.[1] These compounds show high selectivity, with significantly less activity in wild-type cells.[1] In vivo studies with related compounds in mouse xenograft models of NF2-deficient mesothelioma have shown significant tumor growth inhibition.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
YAP Reporter Assay
-
Cell Culture: HEK293T cells are stably transfected with a YAP/TAZ-responsive luciferase reporter construct.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Bright-Glo).
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.
Cell-Based TEAD Palmitoylation Assay
-
Transfection: HEK293T cells are transfected with plasmids expressing Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4.
-
Metabolic Labeling and Inhibition: 24 hours post-transfection, cells are incubated with 100 µM alkyne palmitate and varying concentrations of this compound or DMSO for 20 hours.
-
Lysis and Immunoprecipitation: Cells are lysed, and Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody conjugated to beads.
-
Click Chemistry: The alkyne-palmitate labeled TEAD proteins are conjugated to an azide-biotin probe via a click chemistry reaction.
-
Western Blotting: Immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected with an anti-Myc antibody.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
-
Cell Treatment: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are treated with this compound or DMSO for 4 or 24 hours.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are incubated with a TEAD1- or TEAD4-specific antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, resolved by SDS-PAGE, and transferred to a PVDF membrane. The presence of co-immunoprecipitated YAP and TAZ is detected by Western blotting with specific antibodies.
Conclusion and Future Directions
This compound is a potent and selective TEAD inhibitor that functions by binding to the TEAD palmitate-binding pocket, thereby inhibiting auto-palmitoylation and disrupting the oncogenic YAP-TEAD interaction. This mechanism of action has been validated through a series of biochemical and cell-based assays, and related compounds have demonstrated anti-tumor efficacy in preclinical models of Hippo-dysregulated cancers.
The development of TEAD inhibitors like this compound represents a promising therapeutic strategy for cancers driven by aberrant Hippo pathway signaling. Further preclinical development and optimization of compounds in this class, such as the clinical candidate VT3989, are ongoing and hold the potential to provide a novel treatment modality for patients with mesothelioma and other YAP-dependent malignancies.
References
- 1. This compound (VT105) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. embopress.org [embopress.org]
- 5. vivacetherapeutics.com [vivacetherapeutics.com]
Navigating the Identity and Structure-Activity Relationship of VT-105: A Technical Guide
An examination of the investigational drug landscape reveals that the designation "VT-105" is ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the identities of these compounds and provides an in-depth technical analysis of the structure-activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this designation, their mechanisms of action are described to explain why a traditional SAR analysis is not applicable.
This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.
Clarification of "this compound" Designations
Initial research indicates that "this compound" or similar nomenclature has been associated with at least five different investigational drugs, each with a unique molecular structure and mechanism of action. It is crucial to distinguish between these entities to accurately interpret scientific and clinical data.
-
ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM). Due to its nature as a small molecule with a developed series of analogs, it is the primary focus of this structure-activity relationship guide.
-
TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its binding to a specific epitope on its target protein, not by the incremental structural changes characteristic of small-molecule SAR studies.
-
VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1), a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR would be explored through amino acid substitutions rather than the typical functional group modifications of small molecules.
-
MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-based immunotherapy where a patient's T-cells are genetically engineered to recognize and attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-molecule SAR.
-
DLX105: A single-chain anti-TNF-α antibody. Similar to TRC105, this is a biologic agent, and its activity is not amenable to a traditional small-molecule SAR analysis.
Given the user's request for an in-depth technical guide on the "core" structure-activity relationship, the remainder of this document will focus on ACP-105.
In-Depth Technical Guide: The Structure-Activity Relationship of ACP-105
ACP-105 is a potent and selective androgen receptor modulator that was discovered through a high-throughput screening campaign and subsequent medicinal chemistry optimization. The primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication, "Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators."[1]
Data Presentation: Quantitative Structure-Activity Relationship of ACP-105 Analogs
The following table summarizes the quantitative data for key ACP-105 analogs as reported in the primary literature. The data is derived from a Receptor Selection and Amplification Technology (R-SAT) assay, which measures the agonist activity of compounds at the androgen receptor (AR).
| Compound | Structure | AR Activity (pEC50) | Notes |
| Lead Compound | (Structure not publicly available) | (Not specified) | Identified from a high-throughput screen. |
| Tropanol Derivative (2) | (Structure not publicly available) | 7.9 | A key intermediate demonstrating the importance of the tropanol scaffold. |
| exo-methyl Tropanol (9a) | (Structure not publicly available) | 8.7 | Approximately 10-fold more potent than the tropanol derivative (2), highlighting the beneficial effect of the exo-methyl group. |
| ACP-105 (1) | 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile | 9.0 (wild-type AR)9.3 (T877A mutant AR) | The optimized lead compound with high potency and oral bioavailability.[1] |
| Antagonist (13) | (Structure not publicly available) | (Antagonist activity) | Demonstrates that small structural modifications can switch the activity from agonistic to antagonistic.[1] |
Pharmacokinetic Properties of ACP-105
| Parameter | Species | Value |
| Oral Bioavailability | Rat | 38% |
| Oral Bioavailability | Dog | 56% |
| Half-life | Human Hepatocytes | 5.0 hours |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of ACP-105.
1. Receptor Selection and Amplification Technology (R-SAT) Assay
The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for a wide range of receptors, including nuclear hormone receptors like the androgen receptor.
-
Principle: The assay relies on the principle that agonist binding to a transfected receptor can induce a signaling cascade that leads to cellular proliferation. This proliferative response is then quantified as a measure of agonist activity.
-
Cell Line: NIH 3T3 cells are commonly used for this assay.[1]
-
Methodology:
-
NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen receptor (wild-type or mutant).
-
The transfected cells are then plated into multi-well plates.
-
Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the wells.
-
The cells are incubated for a period of several days to allow for agonist-induced cell growth.
-
Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.
-
The data is then used to generate dose-response curves and calculate potency values such as pEC50.
-
-
Significance: This assay was crucial for the initial identification of lead compounds from a high-throughput screen and for quantifying the potency of synthesized analogs during the optimization of ACP-105.[1]
2. In Vivo Hershberger Assay
The Hershberger assay is a standardized in vivo method used to assess the androgenic and antiandrogenic activity of compounds.
-
Principle: The assay is based on the weight changes of androgen-dependent tissues in castrated male rats in response to the administration of a test compound.
-
Animal Model: Immature, castrated male rats.
-
Methodology:
-
Pre-pubertal male rats are castrated and allowed to recover.
-
The animals are then treated with the test compound (e.g., ACP-105) daily for a specified period (typically 10 days).
-
For assessing antiandrogenic activity, the test compound is co-administered with a known androgen like testosterone propionate.
-
At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are dissected and weighed.
-
An increase in the weight of these tissues indicates androgenic activity, while a prevention of testosterone-induced weight gain indicates antiandrogenic activity.
-
-
Significance: This assay was used to demonstrate the in vivo anabolic and androgenic effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent anabolic effects on muscle with minimal effects on the prostate.
Mandatory Visualization
References
VT-105 CAS number 2417718-38-6 properties
An In-Depth Technical Guide to VT-105 (CAS: 2417718-38-6): A Potent and Selective TEAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number 2417718-38-6), a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. This document consolidates available data on its chemical properties, mechanism of action, biological activity, and key experimental protocols.
Introduction
This compound is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1] In many cancers, particularly those with mutations in the Neurofibromatosis Type 2 (NF2) gene like malignant mesothelioma, the Hippo pathway is inactivated.[2] This inactivation leads to the nuclear translocation of transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[3]
TEAD proteins require a post-translational modification known as auto-palmitoylation to become competent for YAP/TAZ binding.[2] this compound functions by binding to a central pocket in TEAD, thereby blocking this auto-palmitoylation step. This action disrupts the YAP/TAZ-TEAD interaction, preventing the transcription of oncogenic target genes and selectively inhibiting the growth of Hippo-pathway-deficient tumors.[2][4][5]
Physicochemical Properties of this compound
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2417718-38-6 | [4][5][6] |
| Synonyms | VT105, VT 105 | [6][7] |
| Molecular Formula | C₂₄H₁₈F₃N₃O | [4][5][8] |
| Molecular Weight | 421.42 g/mol | [4][5][8] |
| IUPAC Name | N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | [9] |
| Appearance | White to off-white solid | [4][10] |
| Solubility | 10 mM in DMSO | [4][5] |
| Predicted Boiling Point | 591.9 ± 50.0 °C | [10] |
| Predicted Density | 1.288 ± 0.06 g/cm³ | [10] |
| Predicted pKa | 12.27 ± 0.46 | [10] |
Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway
This compound exerts its anti-tumor effect by intervening at a critical juncture in the Hippo signaling pathway.
The Hippo Pathway: "ON" vs. "OFF" State
-
Hippo "ON" State (Tumor Suppressive): In normal tissues, the core Hippo kinase cascade (MST1/2 and LATS1/2) is active. LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation. This prevents YAP/TAZ from entering the nucleus, and TEAD-mediated transcription is repressed.[11][12]
-
Hippo "OFF" State (Oncogenic): In cancers with mutations like NF2-deficiency, the Hippo kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors.[2][3]
This compound's Point of Intervention
For the YAP/TAZ-TEAD complex to be transcriptionally active, TEAD must first undergo auto-palmitoylation on a conserved cysteine residue within a central lipid-binding pocket.[2] this compound is designed to occupy this pocket, physically preventing the attachment of palmitate. By blocking TEAD auto-palmitoylation, this compound effectively disrupts the interaction between YAP/TAZ and TEAD, thereby silencing the downstream oncogenic gene expression program.[4][5]
Biological Activity and Preclinical Data
This compound is a highly potent inhibitor of YAP/TAZ-TEAD-mediated gene transcription.[4][5] Its efficacy has been demonstrated in both in vitro and in vivo models of NF2-deficient mesothelioma.
In Vitro Activity
| Assay Type | Result | Cell Line / Context | Reference(s) |
| YAP Reporter Assay | IC₅₀ = 10.4 nM | Luciferase Reporter | [4][5] |
| Cell Proliferation Inhibition | Potent and Selective | NF2-deficient Mesothelioma | [2][3] |
| TEAD Palmitoylation | Blocked | In vitro and cellular | [2][4][5] |
| YAP/TAZ-TEAD Interaction | Disrupted | Co-immunoprecipitation | [2] |
In Vivo Activity
Studies on potent, orally bioavailable analogs of this compound have demonstrated significant anti-tumor activity in mouse xenograft models.
| Model | Compound | Dosing | Result | Reference(s) |
| NF2-deficient Mesothelioma Xenograft | VT104 | 0.3-3 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [8] |
| NF2-deficient Mesothelioma Xenograft | Analogs | Oral administration | Selective tumor growth inhibition | [2][3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TEAD inhibitors like this compound.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability after treatment with a test compound.[7]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading.
-
Mammalian cells in culture.
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570).
-
Multichannel pipette.
-
Orbital shaker.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of this compound to the experimental wells. Incubate the plate according to the standard culture protocol (e.g., 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final CellTiter-Glo® Reagent. Mix by inversion until the substrate is fully dissolved.[5]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]
-
Lysis and Signal Stabilization:
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation
The APEGS assay is used to detect the palmitoylation status of a target protein. It involves blocking free cysteines, cleaving the palmitoyl-thioester linkage, and then labeling the newly exposed cysteine with a large polyethylene glycol (PEG) maleimide molecule, which causes a detectable size shift on a Western blot.[1][13]
Materials:
-
Cell lysate containing the protein of interest (TEAD).
-
N-ethylmaleimide (NEM) for blocking free thiols.
-
Hydroxylamine (HAM) for thioester cleavage.
-
Tris-HCl as a negative control for HAM.
-
mPEG-maleimide (e.g., 5 kDa).
-
Reagents for protein precipitation (e.g., methanol/chloroform).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for TEAD.
Procedure:
-
Blocking Free Cysteines: Incubate the protein lysate with a high concentration of NEM (e.g., 50 mM) to irreversibly block all cysteine residues that are not protected by palmitoylation.[1]
-
Protein Precipitation: Precipitate the proteins to remove excess NEM. A methanol/chloroform precipitation method is effective. Wash the pellet thoroughly.
-
Cleavage of Palmitate: Resuspend the protein pellet. Split the sample into two aliquots.
-
Test Sample: Treat with hydroxylamine (HAM, e.g., 1 M, pH 7.4) to specifically cleave the thioester bond linking palmitate to cysteine.[1]
-
Control Sample: Treat with a control buffer (e.g., Tris-HCl) instead of HAM.
-
-
Protein Precipitation: Precipitate the proteins again to remove the cleavage reagent. Wash the pellet.
-
Labeling with mPEG-maleimide: Resuspend both test and control pellets in a buffer containing mPEG-maleimide. The PEG molecule will covalently attach to the cysteine residues that were exposed by HAM treatment.
-
Analysis: Quench the labeling reaction and analyze the samples by SDS-PAGE followed by Western blotting using an anti-TEAD antibody. A band shift corresponding to the mass of the attached PEG molecule will be observed only in the HAM-treated sample if the TEAD protein was originally palmitoylated. Treatment with this compound prior to cell lysis would show a reduction or absence of this band shift.
Safety, Handling, and Storage
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
| Category | Recommendation | Reference(s) |
| Hazard Classification | Acute toxicity, Oral (Category 4) - Harmful if swallowed. Acute aquatic toxicity (Category 1) - Very toxic to aquatic life. Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects. | [6] |
| Handling | Avoid inhalation, dust formation, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (safety goggles, gloves, lab coat). Wash hands thoroughly after handling. | [6] |
| Storage (Solid Powder) | Long-term: -20°C (up to 3 years). Short-term: 4°C (up to 2 years). | [8][9] |
| Storage (In Solvent) | -80°C for up to 6 months. -20°C for up to 1 month. | [8][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment. | [6] |
Conclusion
This compound is a potent and selective, first-in-class TEAD auto-palmitoylation inhibitor. By disrupting the crucial YAP/TAZ-TEAD interaction, it effectively suppresses the oncogenic signaling cascade driven by Hippo pathway inactivation. With demonstrated preclinical efficacy in relevant cancer models, this compound and its analogs represent a promising therapeutic strategy for treating cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma. The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the therapeutic potential of targeting TEAD transcription factors.
References
- 1. Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
- 10. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The two faces of Hippo: targeting the Hippo pathway for regenerative medicine and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
VT-105: A Technical Guide to a Novel TEAD Autopalmitoylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-105 is a potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors, a critical component of the Hippo signaling pathway. By disrupting the autopalmitoylation of TEAD, this compound effectively inhibits the transcriptional activity of the YAP/TAZ-TEAD complex, which is frequently dysregulated in various cancers, notably in NF2-deficient malignant mesothelioma. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound, intended to support further research and drug development efforts.
Core Molecular Data
This compound is characterized by the following molecular properties, crucial for experimental design and interpretation.
| Property | Value | Citation |
| Molecular Formula | C₂₄H₁₈F₃N₃O | |
| Molecular Weight | 421.41 g/mol | |
| CAS Number | 2417718-38-6 | |
| Appearance | Solid | |
| Synonyms | VT105 |
Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of several cancers. In a simplified view, the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).
In cancer cells with mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), the kinase cascade is inactivated. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.
This compound exerts its therapeutic effect by directly targeting TEAD transcription factors. A critical step for the interaction between YAP/TAZ and TEAD is the autopalmitoylation of TEAD, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue in the TEAD lipid-binding pocket. This compound is a potent and selective inhibitor of this autopalmitoylation process. By binding to the central hydrophobic pocket of TEAD, this compound blocks the attachment of palmitate, thereby disrupting the formation of the functional YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.
Experimental Protocols
The following are key experimental protocols that have been utilized to characterize the activity of this compound.
Cell-Free TEAD Palmitoylation Assay
This assay directly measures the ability of this compound to inhibit the autopalmitoylation of TEAD in a cell-free system.
-
Materials:
-
Purified recombinant TEAD1 protein (YAP-binding domain)
-
Alkyne-palmitoyl-CoA (a palmitate analog for detection)
-
This compound (or other test compounds)
-
Biotin-azide (for click chemistry-based detection)
-
Streptavidin-HRP conjugate
-
Anti-TEAD1 antibody
-
-
Procedure:
-
Incubate purified recombinant TEAD1 protein with varying concentrations of this compound.
-
Add alkyne-palmitoyl-CoA to the reaction mixture to initiate the palmitoylation reaction.
-
Quench the reaction.
-
Perform a click chemistry reaction by adding biotin-azide to couple biotin to the incorporated alkyne-palmitoyl-CoA.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD1 antibody.
-
Quantify the inhibition of TEAD palmitoylation by this compound.
-
YAP/TAZ-TEAD Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Materials:
-
A suitable cell line (e.g., HEK293T)
-
A luciferase reporter plasmid containing TEAD-responsive elements upstream of the luciferase gene.
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound (or other test compounds).
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.
-
After a suitable incubation period, treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TEAD-responsive luciferase activity to the control luciferase activity.
-
Determine the IC₅₀ value of this compound for the inhibition of YAP/TAZ-TEAD transcriptional activity.
-
Cell Proliferation Assay in NF2-Deficient Mesothelioma Cells
This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.
-
Materials:
-
NF2-deficient malignant mesothelioma cell line (e.g., NCI-H226).
-
Appropriate cell culture medium and supplements.
-
This compound (or other test compounds).
-
A reagent for measuring cell viability (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the NF2-deficient mesothelioma cells in a multi-well plate.
-
Allow the cells to attach and then treat them with a range of concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀).
-
Summary of Key Findings
Experimental data has consistently demonstrated that this compound is a highly effective inhibitor of the Hippo-YAP/TAZ-TEAD pathway.
-
Potent Inhibition of TEAD Autopalmitoylation: Cell-free assays have confirmed that this compound directly inhibits the autopalmitoylation of TEAD proteins.
-
Suppression of YAP/TAZ-TEAD Transcriptional Activity: Luciferase reporter assays have shown that this compound potently reduces the transcriptional activity of the YAP/TAZ-TEAD complex in a dose-dependent manner.
-
Selective Anti-proliferative Activity: this compound has been shown to selectively inhibit the proliferation of NF2-deficient mesothelioma cells, which are known to be dependent on the YAP/TAZ-TEAD pathway for their growth and survival.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers driven by the dysregulation of the Hippo signaling pathway. Its well-defined mechanism of action, targeting the critical step of TEAD autopalmitoylation, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of this novel TEAD inhibitor.
In-depth Technical Guide on the Target Selectivity Profile of VT-105
An examination of publicly available data reveals no specific therapeutic agent designated as VT-105 with a characterized target selectivity profile. Comprehensive searches have yielded information on several distinct investigational compounds with similar alphanumeric names, but none correspond to a "this compound" for which a detailed technical guide can be constructed.
The search results identified the following unrelated therapeutic candidates:
-
TRC105: An antibody that was investigated in combination with other agents for the treatment of sarcoma and liver cancer.
-
MB-105: A CAR T-cell therapy currently in clinical trials for T-cell lymphoma.[1][2][3]
-
DLX105: A single-chain anti-TNF-α antibody that has been studied for the treatment of psoriasis.[4]
Without specific and publicly accessible scientific literature or clinical trial data for a compound definitively named this compound, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and experimental workflows cannot be fulfilled due to the absence of foundational information on the molecule's mechanism of action and binding characteristics.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult peer-reviewed scientific journals, patent filings, and clinical trial registries using the precise and complete nomenclature of the compound of interest. In the event that "this compound" is an internal or preclinical designation, relevant data may not yet be in the public domain.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 4. The single-chain anti-TNF-α antibody DLX105 induces clinical and biomarker responses upon local administration in patients with chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VT-105, a TEAD-Targeted Hippo Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-105 is a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is a critical driver in various cancers, leading to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration. This compound disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the oncogenic functions of a hyperactive Hippo pathway.
These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, methods to assess its impact on the Hippo signaling pathway, and representative data.
Mechanism of Action: Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its core consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEADs to initiate a pro-proliferative and anti-apoptotic transcriptional program. This compound acts by binding to TEAD, preventing its association with YAP/TAZ and subsequent gene transcription.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the TEAD-YAP/TAZ complex.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of VT-series TEAD inhibitors in various cancer cell lines. This data is compiled from multiple studies and serves as a reference for designing experiments with this compound.
Table 1: IC50 Values of VT-Series Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| VT107 | NCI-H2052 | Mesothelioma | 18 | Cell Viability |
| VT107 | NCI-H226 | Mesothelioma | 32 | Cell Viability |
| VT104 | MSTO-211H | Mesothelioma | ~1200 | Gene Expression |
| VT104 | NCI-H2052 | Mesothelioma | ~1200 | Gene Expression |
| VT-103 | NCI-H226 | Mesothelioma | TGI = 106% at 3 mg/kg (in vivo) | Tumor Growth Inhibition |
| VT-103 | NCI-H2373 | Mesothelioma | TGI = 126% at 10 mg/kg (in vivo) | Tumor Growth Inhibition |
TGI: Tumor Growth Inhibition. Data for VT-103 is from in vivo studies and presented for context.
Experimental Protocols
General Cell Culture and this compound Handling
-
Cell Lines: Malignant mesothelioma cell lines with known Hippo pathway alterations (e.g., NF2-mutant NCI-H226 and NCI-H2052) are recommended.
-
Culture Media: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cancer cell proliferation.
Workflow:
Caption: Experimental workflow for determining cell viability upon this compound treatment.
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: TEAD-YAP Co-Immunoprecipitation
This protocol assesses the ability of this compound to disrupt the interaction between TEAD and YAP.
Methodology:
-
Plate NCI-H226 cells in a 10 cm dish and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for 24 hours.
-
Lyse the cells in immunoprecipitation (IP) buffer.
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-pan-TEAD antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads and elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD. A reduction in the amount of YAP co-precipitated with TEAD in this compound treated cells indicates disruption of the interaction.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for TEAD Target Genes
This protocol measures the effect of this compound on the expression of TEAD target genes.
Methodology:
-
Seed NCI-H226 cells in a 6-well plate and treat with this compound or DMSO for 24 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the vehicle control.
Expected Outcomes
-
Cell Viability: this compound is expected to decrease the viability of Hippo-pathway-dependent cancer cells in a dose-dependent manner.
-
TEAD-YAP Interaction: A dose-dependent reduction in the co-immunoprecipitation of YAP with TEAD is anticipated following this compound treatment.
-
Target Gene Expression: The expression of TEAD target genes, such as CTGF and CYR61, should be significantly downregulated in response to this compound.
These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize conditions based on their specific cell lines and experimental setup.
Application Note: Utilizing VT-105 for Co-Immunoprecipitation Assays to Investigate Hippo Pathway Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cancers.[1] The transcriptional coactivators YAP and TAZ are key downstream effectors of the Hippo pathway. Their interaction with the TEAD family of transcription factors is essential for promoting the expression of pro-proliferative and anti-apoptotic genes.[1] VT-105 is a small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD by preventing the palmitoylation of TEAD, a crucial post-translational modification for this protein-protein interaction.[1]
This application note provides a detailed protocol for utilizing this compound in a co-immunoprecipitation (Co-IP) assay to study the disruption of the YAP/TAZ-TEAD interaction. Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[2][3] By treating cells with this compound, researchers can investigate its efficacy in dissociating the YAP/TAZ-TEAD complex, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
Principle of the Assay
Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") from a cell lysate along with its binding partners (the "prey").[2] In this application, an antibody targeting either YAP, TAZ, or TEAD is used to immunoprecipitate the target protein. If the protein complex is intact, the interacting partners will also be pulled down. Subsequent analysis by western blotting allows for the detection of both the bait and prey proteins. By comparing the amount of co-immunoprecipitated protein in this compound-treated versus untreated cells, the inhibitory effect of the compound on the protein-protein interaction can be quantified.
Data Presentation
The following table represents hypothetical quantitative data from a Co-IP experiment designed to assess the effect of this compound on the YAP-TEAD4 interaction. The data is presented as the relative band intensity of the co-immunoprecipitated protein (YAP) normalized to the immunoprecipitated protein (TEAD4) and the input control.
| Treatment | IP Target | Co-IP Target | Relative Band Intensity (Co-IP/IP) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | TEAD4 | YAP | 1.00 | 1.0 |
| This compound (1 µM) | TEAD4 | YAP | 0.35 | 0.35 |
| This compound (5 µM) | TEAD4 | YAP | 0.15 | 0.15 |
| This compound (10 µM) | TEAD4 | YAP | 0.05 | 0.05 |
| Isotype IgG Control | TEAD4 | YAP | 0.02 | N/A |
Table 1: Quantitative Analysis of YAP-TEAD4 Interaction Following this compound Treatment. The results indicate a dose-dependent decrease in the co-immunoprecipitation of YAP with TEAD4 in the presence of this compound, suggesting the compound effectively disrupts their interaction.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line known to have high Hippo pathway activity (e.g., NCI-H226, MDA-MB-231).
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-TEAD4, anti-YAP, or anti-TAZ). A polyclonal antibody is often preferred for Co-IP as it can recognize multiple epitopes.[4]
-
Primary antibody for western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD4).
-
Isotype control IgG corresponding to the host species of the IP antibody.
-
Secondary antibodies conjugated to HRP for western blotting.
-
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[3]
-
Wash Buffer: Lysis buffer with a lower detergent concentration or PBS/TBS.[4][5]
-
Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Protein A/G Beads: Agarose or magnetic beads.
-
General lab equipment: Centrifuge, magnetic rack (for magnetic beads), rotator, western blot apparatus.
Experimental Workflow Diagram
Caption: A streamlined workflow for the co-immunoprecipitation assay using this compound.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture dishes and grow to 80-90% confluency. b. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 6-24 hours).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[6] b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.[5] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add Protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C.[4][7] b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation: a. To equal amounts of protein lysate (typically 500 µg - 1 mg), add the immunoprecipitating primary antibody (2-5 µg). b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. d. Add pre-washed Protein A/G beads (20-30 µL of slurry) to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.[5]
5. Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[4][5] With each wash, gently resuspend the beads and then pellet them.
6. Elution: a. After the final wash, carefully remove all supernatant. b. Add 20-40 µL of 1X SDS-PAGE loading buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
7. Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the protein of interest (both the "bait" and the "prey") overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagram
The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.
Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD interaction.
Troubleshooting
-
High Background:
-
Increase the number and stringency of washes.
-
Ensure the use of a pre-clearing step.
-
Use a high-quality, specific antibody for immunoprecipitation.
-
-
Low or No Signal for Co-immunoprecipitated Protein:
-
The protein-protein interaction may be weak or transient. Optimize lysis and wash buffer conditions to be less stringent.
-
The antibody for immunoprecipitation may be blocking the interaction site. Use an antibody that targets a different epitope.
-
Ensure sufficient protein input.
-
-
Contaminating Proteins:
-
Non-specific binding to beads is common. Always include an isotype IgG control to identify these contaminants.
-
Conclusion
This application note provides a comprehensive guide for using this compound in a co-immunoprecipitation assay to investigate its effect on the YAP/TAZ-TEAD protein-protein interaction. By following this protocol, researchers can effectively assess the inhibitory potential of this compound and further elucidate its mechanism of action within the Hippo signaling pathway. This assay is a valuable tool for the preclinical evaluation of this compound and other potential inhibitors of this critical cancer-related pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Note: Investigating the Role of the Oncogenic lncRNA PVT1 in Cancer Gene Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The long non-coding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) has emerged as a critical player in the landscape of cancer biology. Located in the well-known cancer-associated chromosomal region 8q24, PVT1 is frequently co-amplified with the proto-oncogene MYC.[1][2][3] Accumulating evidence demonstrates that PVT1 is not a passive bystander but an active participant in tumorigenesis, influencing gene transcription, cell proliferation, metastasis, and therapeutic resistance across a spectrum of cancers.[4][5][6] This application note provides a comprehensive overview of the mechanisms through which PVT1 regulates gene transcription and offers detailed protocols for its investigation.
The PVT1-MYC Axis: A Symbiotic Relationship in Cancer
A central mechanism of PVT1's oncogenic function lies in its intricate and synergistic relationship with MYC.[1][2][7] This interaction is multifaceted, involving:
-
MYC Protein Stabilization: PVT1 has been shown to enhance the stability of the MYC protein, thereby potentiating its transcriptional activity.[2][8]
-
Positive Feedback Loop: A positive feedback mechanism exists where MYC can upregulate the transcription of PVT1, and in turn, elevated PVT1 levels stabilize MYC protein, creating a vicious cycle that drives cancer progression.[2]
-
Promoter Competition: The promoters of PVT1 and MYC compete for engagement with shared enhancers, a mechanism that adds another layer of regulatory complexity to the expression of both genes.[9]
Downstream Transcriptional Regulation: The Role of HIF-1α
Beyond its interaction with MYC, PVT1 influences other key transcription factors, notably Hypoxia-Inducible Factor-1α (HIF-1α).[7][10] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is a master regulator of genes involved in angiogenesis, metabolism, and cell survival.[7] PVT1 can upregulate HIF-1α expression through a "sponging" mechanism, where it binds to and sequesters microRNAs (such as miR-199a-5p and miR-186) that would otherwise target HIF-1α for degradation.[7][10] This leads to increased transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), promoting tumor angiogenesis.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of PVT1 expression in cancer.
Table 1: Impact of PVT1 Knockdown on Cancer Cell Lines
| Cancer Type | Cell Line | Method of PVT1 Knockdown | Effect on Cell Viability/Proliferation | Reference |
| Prostate Cancer | siPVT1 | Decreased | [10] | |
| Melanoma | siPVT1 | Decreased | [10] | |
| Glioblastoma | siPVT1 | Decreased | [10] | |
| Gastric Cancer | siPVT1 | Decreased | [10] | |
| Clear Cell Renal Cell Carcinoma | siPVT1 | Decreased | [10] | |
| Breast Cancer | siPVT1 | Decreased | [10] | |
| Colorectal Cancer | siPVT1 | Decreased | [10] |
Table 2: Prognostic Significance of High PVT1 Expression in Solid Tumors
| Cancer Type | Number of Cohorts | Pooled Hazard Ratio (HR) for Overall Survival (95% CI) | Pooled Odds Ratio (OR) for TNM Stage (95% CI) | Reference |
| Multiple Solid Tumors | 48 | 1.32 (1.22–1.43) | [6][11] | |
| Multiple Solid Tumors | 37 | 1.46 (1.29–1.65) | [6][11] | |
| Breast Cancer | Significantly associated with poorer prognosis | [12] | ||
| Colorectal Cancer | Associated with poorer prognosis | [13] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the function of PVT1 in cancer gene transcription.
Protocol 1: Quantification of PVT1 and Target Gene Expression by qRT-PCR
This protocol allows for the quantitative measurement of PVT1 and its target genes (e.g., MYC, HIF-1α, VEGF) in cancer cells.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for PVT1, MYC, HIF-1α, VEGF, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cancer cell lines or tumor tissues according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
Protocol 2: PVT1 Knockdown using siRNA
This protocol describes the transient knockdown of PVT1 expression in cultured cancer cells to study its functional effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
siRNA targeting PVT1 (siPVT1) and a non-targeting control siRNA (siNC)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute siPVT1 or siNC in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and perform qRT-PCR (Protocol 1) to confirm the knockdown of PVT1 expression.
-
Functional Assays: Perform downstream functional assays, such as cell proliferation assays (e.g., MTT, BrdU), migration assays (e.g., transwell), or apoptosis assays (e.g., Annexin V staining).
Protocol 3: Luciferase Reporter Assay for miRNA Sponging
This protocol is used to validate the direct interaction between PVT1 and a specific miRNA (e.g., miR-199a-5p).
Materials:
-
Luciferase reporter vector containing the putative miRNA binding site from PVT1 (and a mutated version as a control)
-
miRNA mimic (e.g., miR-199a-5p mimic) and a negative control mimic
-
Dual-luciferase reporter assay system
-
Transfection reagent
Procedure:
-
Co-transfection: Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and the miRNA mimic or negative control mimic.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type reporter construct (but not the mutant) indicates a direct interaction.
Visualizations
Caption: The PVT1-MYC-HIF-1α signaling pathway in cancer.
Caption: Experimental workflow for qRT-PCR.
Caption: Workflow for siRNA-mediated knockdown of PVT1.
References
- 1. Long non-coding RNA PVT1 interacts with MYC and its downstream molecules to synergistically promote tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Regulatory Mechanisms and Clinical Applications of the Long Non-coding RNA PVT1 in Cancer Treatment [frontiersin.org]
- 4. Frontiers | Oncogenic Role of PVT1 and Therapeutic Implications [frontiersin.org]
- 5. lncRNA PVT1: a novel oncogene in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lncRNA PVT1 identified as an independent biomarker for prognosis surveillance of solid tumors based on transcriptome data and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long non-coding RNA PVT1 interacts with MYC and its downstream molecules to synergistically promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Promoter of lncRNA Gene PVT1 Is a Tumor-Suppressor DNA Boundary Element. | Broad Institute [broadinstitute.org]
- 10. PVT1 Signaling Is a Mediator of Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of LncRNA PVT1 on clinical characteristics and survival in breast cancer patients: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory Mechanisms and Clinical Applications of the Long Non-coding RNA PVT1 in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Mouse Model for VT-105 Anti-Tumor Efficacy
These application notes provide a detailed experimental design for evaluating the in vivo anti-tumor efficacy of VT-105, a hypothetical anti-angiogenic and vascular disrupting agent, in a murine xenograft model. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel therapeutic agent designed to target tumor vasculature. This document outlines the essential protocols for a preclinical in vivo mouse study to assess its efficacy. The experimental design is based on established methodologies for evaluating anti-angiogenic and vascular-disrupting agents, such as those targeting CD105 (endoglin) or utilizing tubulin-targeting compounds.[1][2] The primary objective of this study is to determine the dose-dependent anti-tumor activity of this compound and its effect on tumor growth kinetics.
Signaling Pathway and Mechanism of Action
This compound is presumed to act as a vascular-disrupting agent that targets tubulin within endothelial cells of the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor and subsequent necrosis.[2] Additionally, it is hypothesized to inhibit angiogenesis by targeting CD105 (endoglin), a key receptor in the TGF-β signaling pathway that is upregulated on proliferating endothelial cells.[1] This dual mechanism aims to both destroy existing tumor blood vessels and prevent the formation of new ones.
Experimental Design and Workflow
The following workflow outlines the key stages of the in vivo mouse model experiment.
Materials and Methods
Cell Lines and Culture
-
Cell Line: B16MEL4A5 mouse melanoma cells (or other appropriate tumor cell line, e.g., renal or breast cancer lines).[1][2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Animal Model
-
Species: C57BL/6 mice (or other appropriate strain, e.g., athymic nude mice for human xenografts), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
-
Housing: Standard housing conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups
| Group | Treatment | Dose | Route | N (mice/group) |
| 1 | Vehicle Control | - | IV | 10 |
| 2 | This compound | Low Dose (e.g., 5 mg/kg) | IV | 10 |
| 3 | This compound | Mid Dose (e.g., 10 mg/kg) | IV | 10 |
| 4 | This compound | High Dose (e.g., 20 mg/kg) | IV | 10 |
Tumor Implantation
-
Harvest B16MEL4A5 cells during the logarithmic growth phase.
-
Wash cells twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
Treatment Protocol
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the treatment groups.
-
Administer this compound or vehicle control intravenously (IV) according to the assigned group. The dosing schedule can be, for example, twice a week for three weeks.
Data Collection and Efficacy Endpoints
-
Tumor Volume: Measure tumor dimensions with digital calipers three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight three times per week as an indicator of toxicity.
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints: Survival, tumor necrosis, and biomarker analysis.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | P-value (vs. Vehicle) |
| Vehicle Control | 1500 ± 150 | - | - |
| This compound (5 mg/kg) | 1050 ± 120 | 30 | <0.05 |
| This compound (10 mg/kg) | 750 ± 90 | 50 | <0.01 |
| This compound (20 mg/kg) | 450 ± 60 | 70 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight Change at Day 21 (%) ± SEM |
| Vehicle Control | +5.0 ± 1.5 |
| This compound (5 mg/kg) | +4.5 ± 1.8 |
| This compound (10 mg/kg) | +2.0 ± 2.0 |
| This compound (20 mg/kg) | -1.5 ± 2.5 |
Endpoint Analysis
Upon reaching the study endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity), euthanize mice and collect tumors and major organs.
Histology
-
Fix tumors in 10% neutral buffered formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess tumor necrosis.
-
Perform immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and hypoxia (e.g., HIF-1α).[2]
Biomarker Analysis
-
Homogenize a portion of the tumor tissue for protein extraction and subsequent Western blot analysis to quantify the expression of key signaling molecules in the angiogenesis pathway.
-
Perform quantitative PCR (qPCR) on RNA extracted from tumor tissue to analyze the expression of genes related to angiogenesis and hypoxia.
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound. The quantitative data generated from this experimental design will be crucial for determining the therapeutic potential of this compound and guiding its further development. The combination of efficacy, tolerability, and biomarker analysis will provide a comprehensive understanding of the agent's in vivo activity.
References
- 1. In vitro and in vivo effects of an anti-mouse endoglin (CD105)–immunotoxin on the early stages of mouse B16MEL4A5 melanoma tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of VT-105 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction VT-105 is a highly potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors.[1] It functions by blocking the auto-palmitoylation of TEAD, a critical step for its interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][2] These proteins are the downstream effectors of the Hippo signaling pathway, which is crucial for regulating tissue growth and organ size.[2] Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program are implicated in various cancers, particularly NF2-deficient mesothelioma.[3][4] this compound selectively inhibits YAP/TAZ-TEAD promoted gene transcription, demonstrating an IC50 of 10.4 nM in reporter assays.[1]
Accurate preparation of stock solutions is a fundamental requirement for ensuring reproducibility and reliability in experimental studies involving this compound. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research use.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Synonyms | VT 105, VT105 | [3][5] |
| CAS Number | 2417718-38-6 (S-isomer) | [3][5] |
| Molecular Formula | C24H18F3N3O | [3][5] |
| Molecular Weight | 421.42 g/mol | [3][5] |
| Appearance | Solid | [5] |
| Solubility | 10 mM in DMSO | [1] |
| Purity | >98% (typical) | |
| Storage (Powder) | Dry, dark. Short term (days-weeks) at 0-4°C; Long term (months-years) at -20°C. | [3][5] |
| Storage (Stock Solution) | Aliquoted and stored at -80°C. | [5] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (CAS# 2417718-38-6)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Calibrated micropipettes (P1000, P200)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[3]
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[5]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[5]
Step-by-Step Procedure
Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (421.42 g/mol ) x 1000 (mg/g) Mass (mg) = 4.2142 mg
Preparation Steps:
-
Weighing: Carefully weigh out 4.21 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Verification: Ensure no visible particulates remain in the solution. If particulates are present, continue vortexing.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled cryogenic vials or microcentrifuge tubes.[4]
-
Labeling: Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Storage and Handling
-
Long-term storage: Store the aliquoted stock solution at -80°C.[5] When stored properly, the solution should be stable for several months.
-
Short-term storage: For daily or weekly use, an aliquot can be stored at -20°C.[3]
-
Handling: Before use, thaw a single aliquot at room temperature and gently mix before diluting into your experimental medium. Avoid leaving the stock solution at room temperature for extended periods. Discard any unused portion of a thawed aliquot; do not refreeze.[4]
Visualized Pathways and Workflows
Hippo Signaling Pathway and this compound Mechanism of Action
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. This compound targets the final transcriptional step of this pathway.
Caption: Mechanism of this compound in the Hippo signaling pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the logical steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound (VT105) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Others 16 | 2417718-38-6 | Invivochem [invivochem.com]
- 5. This compound|2417718-38-6|MSDS [dcchemicals.com]
Application Notes and Protocols for Anti-Cancer Agents in Cell Proliferation and Apoptosis Assays
A Note on "VT-105": Initial searches for "this compound" indicate that this designation is used for at least two distinct investigational agents: a pan-influenza A vaccine candidate developed by Versatope Therapeutics[1] and a TEAD3 inhibitor for cancer therapy[2]. Due to this ambiguity, and the user's focus on cell proliferation and apoptosis assays in a cancer research context, this document will provide detailed application notes and protocols for two well-characterized anti-cancer compounds, BNC105 and TRC105 , which are highly relevant to the requested assays and audience.
BNC105: A Tubulin Polymerization Inhibitor
BNC105 is a potent and selective disruptor of tumor microvasculature that targets the colchicine-binding site on tubulin.[3] This action leads to the rapid onset of hypoxia and necrosis in solid tumors.[3] Beyond its vascular disrupting effects, BNC105 also exhibits direct cytotoxic activity on tumor cells by inhibiting cell proliferation and inducing apoptosis.[4][5]
Data Summary: Effects of BNC105 on Cell Proliferation and Apoptosis
| Cell Line/Type | Assay | Key Findings | Concentration/Time | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | Proliferation/Cytotoxicity | High sensitivity to BNC105. | IC50 = 0.2nM to 1.3nM at 48 hours | [3] |
| AML Patient Samples | Apoptosis (Annexin V/7AAD, Caspase 3/7 activation) | Significant, dose- and time-dependent decrease in viability and induction of caspase activity. | Clinically relevant doses for up to 72 hours | [3] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Apoptosis | Potent induction of JNK-dependent apoptosis. | Low nM concentrations | [6] |
| Various Leukemia Cell Lines | Apoptosis | Potent activator of JNK and inducer of NOXA. | Not specified | [6] |
| Normal Bone Marrow Mononuclear Cells | Viability | Much less affected compared to AML patient samples. | Not specified | [3] |
| Normal Lymphocytes | Viability | Survival not affected by BNC105 alone or in combination with ABT-199. | Not specified | [6] |
Signaling Pathway of BNC105-Induced Apoptosis
BNC105 disrupts microtubule polymerization, which leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This results in the phosphorylation of ATF2 and the induction of ATF3 and Noxa, ultimately leading to acute apoptosis.[3][6]
Caption: BNC105-induced apoptosis signaling pathway.
Experimental Protocols
This protocol is adapted for assessing the effect of BNC105 on the proliferation of adherent cancer cell lines.
Workflow:
Caption: Workflow for MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BNC105 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of BNC105 in complete culture medium. Remove the old medium from the wells and add 100 µL of the BNC105 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest BNC105 concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
This protocol is for the detection of apoptosis in suspension or adherent cells treated with BNC105 using flow cytometry.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with BNC105
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of BNC105 for the appropriate time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
TRC105 (Carotuximab): An Anti-Endoglin (CD105) Monoclonal Antibody
TRC105 is a monoclonal antibody that targets endoglin (CD105), a co-receptor for the TGF-β superfamily that is highly expressed on proliferating endothelial cells in tumors.[7][8] By binding to CD105, TRC105 inhibits angiogenesis and can induce apoptosis of endothelial cells.[9][10]
Data Summary: Effects of TRC105 on Cell Proliferation and Apoptosis
| Cell Line/Type | Assay | Key Findings | Concentration/Time | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Viability | Little effect on viability as a single agent. | Not specified | [9] |
| HUVEC | Migration | Significantly delayed endothelial cell migration. | 100 μg/ml | [9] |
| HUVEC | Apoptosis | Induced apoptosis. | Not specified | [9] |
| Renal Tumor Endothelial Cells (TEC) and Cancer Stem Cell-derived TEC (CSC-TEC) | Proliferation/Survival | Did not impair proliferation or survival when used alone. | Not specified | [7] |
| TEC and CSC-TEC | Tubulogenesis | Inhibited the ability to organize into tubular structures. | Not specified | [7] |
| TEC and CSC-TEC (in combination with Sunitinib) | Proliferation/Survival | Synergistically inhibited proliferation and survival. | Not specified | [7] |
Signaling Pathway of TRC105-Mediated Effects
TRC105 blocks CD105, which favors the TGF-β receptor/ALK5 complex signaling in endothelial cells. This leads to the phosphorylation and activation of Smad2/3, which can translocate to the nucleus and induce apoptosis.[7][11]
Caption: TRC105-mediated apoptosis signaling in endothelial cells.
Experimental Protocols
This assay assesses the effect of TRC105 on the ability of endothelial cells to form capillary-like structures in vitro.
Workflow:
Caption: Workflow for endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other endothelial cells
-
Endothelial cell growth medium
-
TRC105
-
Matrigel (or similar basement membrane extract)
-
96-well plate
-
Microscope with camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of TRC105.
-
Seed 1.5-2.0 x 10^4 cells per well onto the Matrigel-coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
This is a luminescent assay that measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Workflow:
Caption: Workflow for Caspase-Glo® 3/7 assay.
Materials:
-
Cells treated with TRC105
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with TRC105 as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
References
- 1. Versatope Launches Clinical Development Team for this compound, a Pan-influenza A Vaccine Candidate - BioSpace [biospace.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of the monoclonal antibody TRC105 in combination with Sunitinib on renal tumor derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monoclonal anti-endoglin antibody TRC105 (carotuximab) prevents hypercholesterolemia and hyperglycemia-induced endothelial dysfunction in human aortic endothelial cells [frontiersin.org]
- 9. Effects of the combination of TRC105 and bevacizumab on endothelial cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
Application Notes and Protocols: VT-105 Treatment for Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-105 is a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. TEADs are the downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway leads to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEADs to drive the expression of genes involved in cell proliferation and survival. In many cancers, the Hippo pathway is inactivated, leading to constitutive TEAD activity and tumor growth.
This compound functions by binding to the central lipid pocket of TEAD proteins, which is essential for their interaction with YAP/TAZ. By occupying this pocket, this compound allosterically inhibits the TEAD-YAP/TAZ interaction, thereby suppressing the transcription of oncogenic target genes. This mechanism of action makes this compound a promising therapeutic agent for cancers with a dysregulated Hippo pathway, such as those with NF2 mutations.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical tool. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This makes them a more predictive model for evaluating the efficacy of novel anti-cancer agents like this compound. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDX models.
Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue growth. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of genes that drive cell proliferation and inhibit apoptosis. This compound acts by preventing the interaction between YAP/TAZ and TEAD, thereby inhibiting tumor growth.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of TEAD inhibitors in patient-derived xenograft models. While specific data for this compound monotherapy in PDX models is limited in publicly available literature, the data for closely related compounds and combination therapies provide a strong rationale for its use.
Table 1: Efficacy of TEAD Inhibitor VT-108 in Combination with MEK Inhibitor Cobimetinib in NSCLC PDX Models
| PDX Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM |
| LU-01-0407 (NF2-mutant) | Vehicle | 1250 ± 150 | - | 20.5 ± 0.5 |
| VT-108 | 800 ± 100 | 36 | 20.3 ± 0.6 | |
| Cobimetinib | 950 ± 120 | 24 | 20.1 ± 0.4 | |
| VT-108 + Cobimetinib | 300 ± 50 | 76 | 20.0 ± 0.5 | |
| LU-01-0236 (NF2-mutant) | Vehicle | 1400 ± 180 | - | 21.0 ± 0.4 |
| VT-108 | 900 ± 110 | 35.7 | 20.8 ± 0.5 | |
| Cobimetinib | 1100 ± 140 | 21.4 | 20.7 ± 0.3 | |
| VT-108 + Cobimetinib | 400 ± 60 | 71.4 | 20.5 ± 0.4 |
Data is representative and adapted from published studies on TEAD inhibitors.
Table 2: Efficacy of TEAD Inhibitors in NCI-H226 Mesothelioma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 200 | - |
| Compound 2 (pan-TEAD inhibitor) | 600 ± 80 | 60 |
| VT-103 (TEAD1-specific inhibitor) | 850 ± 100 | 43.3 |
Data is representative and adapted from published studies on TEAD inhibitors.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Materials:
-
Freshly collected patient tumor tissue
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Matrigel (or other suitable extracellular matrix)
-
Surgical tools (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Antibiotics (optional, in collection media)
-
Sterile PBS and culture media (e.g., DMEM/F12)
Procedure:
-
Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Place the tissue in a sterile container with culture medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (1:1 ratio).
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice regularly for tumor growth by caliper measurements. Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are ready for treatment studies. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach the maximum allowed size, they can be excised, fragmented, and re-implanted into new host mice for cohort expansion.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
Materials:
-
Established PDX-bearing mice (tumor volume 100-200 mm³)
-
This compound, formulated for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Dosing syringes and needles (for oral gavage or other appropriate route)
-
Calipers for tumor measurement
-
Scale for mouse body weight measurement
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle solution to the control group mice according to the same schedule and route as the treatment group.
-
Treatment Group: Administer this compound at the desired dose and schedule. A representative starting dose, based on similar compounds, could be in the range of 25-100 mg/kg, administered orally once or twice daily. The exact dose and schedule should be optimized based on pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Measure mouse body weight 2-3 times per week to monitor for toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint: Continue the study until the tumors in the control group reach the predetermined endpoint size, or for a set duration. At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point. Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a this compound PDX study.
Disclaimer
This document is intended for research purposes only. The protocols provided are representative and may require optimization for specific PDX models and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Application Note: Unveiling the Transcriptomic Impact of VT-105 Treatment through RNA-Seq Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of next-generation sequencing (NGS) has revolutionized drug discovery and development by enabling a deep and unbiased view of the molecular changes induced by novel therapeutic compounds. RNA sequencing (RNA-seq) is a powerful application of NGS that allows for the comprehensive analysis of the transcriptome, providing critical insights into a drug's mechanism of action, identifying potential biomarkers, and revealing off-target effects.[1][2] This application note details a robust workflow for analyzing the transcriptomic alterations in cells treated with VT-105, a novel investigational compound. The described protocols and data analysis pipeline provide a framework for researchers to assess the efficacy and molecular impact of new chemical entities.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. By inhibiting this pathway, this compound is expected to induce apoptosis and inhibit cell cycle progression in cancer cells.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining high-quality, reproducible RNA-seq data.[1] The following workflow outlines the key steps from cell culture and treatment to data analysis and interpretation.
Figure 1: A comprehensive workflow for the RNA-seq analysis of this compound treated cells.
Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time period (e.g., 24 hours).
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Quality Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) greater than 8.0 are recommended for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Construction: Prepare stranded mRNA sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's protocol.
-
Library QC: Validate the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000).
Data Analysis
A robust bioinformatics pipeline is essential for extracting meaningful biological insights from RNA-seq data.[3]
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and GO terms.
Hypothetical Quantitative Data
The following tables summarize hypothetical data from the RNA-seq analysis of cells treated with 5 µM this compound for 24 hours.
Table 1: Summary of RNA-Seq Data
| Sample Group | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| Vehicle Control (n=3) | 35.2 M ± 2.1 M | 95.8% ± 1.2% | 92.3% ± 1.5% |
| This compound Treated (n=3) | 34.8 M ± 2.5 M | 96.1% ± 0.9% | 92.8% ± 1.1% |
Table 2: Top 5 Differentially Expressed Genes in this compound Treated Cells
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Upregulated | |||
| CDKN1A | 2.58 | 1.2e-15 | 3.5e-14 |
| GADD45A | 2.15 | 4.5e-12 | 8.2e-11 |
| BTG2 | 1.98 | 7.8e-11 | 1.1e-09 |
| SESN2 | 1.85 | 2.3e-10 | 2.9e-09 |
| PHLDA3 | 1.72 | 9.1e-10 | 9.9e-09 |
| Downregulated | |||
| CCND1 | -2.89 | 3.6e-18 | 1.1e-16 |
| CDK4 | -2.45 | 5.2e-16 | 1.8e-14 |
| E2F1 | -2.11 | 8.9e-14 | 2.2e-12 |
| MYC | -1.95 | 1.4e-12 | 3.1e-11 |
| BCL2 | -1.68 | 6.7e-11 | 9.5e-10 |
Signaling Pathway Visualization
Based on our hypothetical mechanism of action and the differential gene expression data, this compound appears to inhibit the PI3K/Akt pathway, leading to the downregulation of pro-proliferative and anti-apoptotic genes and the upregulation of cell cycle arrest genes.
Figure 2: Hypothetical signaling pathway affected by this compound treatment.
Conclusion
RNA-seq is an invaluable tool in drug discovery for elucidating the mechanism of action of novel compounds like this compound.[1][2] The protocols and data analysis workflow presented in this application note provide a comprehensive guide for researchers to investigate the transcriptomic effects of drug treatments. The hypothetical data presented for this compound demonstrates its potential as a PI3K/Akt pathway inhibitor, leading to the downregulation of genes involved in cell proliferation and survival. This approach enables the generation of robust and informative data to support the advancement of new therapeutic candidates.
References
Troubleshooting & Optimization
VT-105 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of VT-105, a potent and selective TEAD inhibitor. The information is presented in a question-and-answer format to address common issues and provide practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Based on available data, this compound is a more soluble analog of the compound VT-104.[1][2][3] Specific solubility has been reported as 10 mM in dimethyl sulfoxide (DMSO). For in vivo studies, a formulation of 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water) has been used.[3] Detailed solubility in aqueous buffers like PBS has not been widely published.
Q2: I am seeing precipitation when I dilute my this compound stock solution into aqueous media for cell culture experiments. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds.[4] Here are several troubleshooting steps:
-
Increase the final volume of media: A higher final volume will lower the final concentration of this compound, which may prevent it from exceeding its solubility limit in the aqueous buffer.
-
Optimize the solvent concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. You might need to test a range of final DMSO concentrations to find a balance between solubility and cell viability.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Vortex or sonicate: Gentle vortexing or brief sonication after dilution can help to redissolve precipitates.[4] However, ensure that the compound is stable under these conditions.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions like PBS or cell culture media is generally not recommended due to its predicted low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[4]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound powder.
-
Problem: The lyophilized this compound powder does not readily dissolve in the chosen solvent.
-
Solution:
-
Ensure you are using a recommended solvent, such as DMSO.
-
Gently warm the solution to 37°C.
-
Vortex the solution for a few minutes.
-
If solubility issues persist, brief sonication in a water bath may be helpful.
-
Issue 2: Cloudiness or precipitation in the stock solution over time.
-
Problem: A previously clear stock solution of this compound in DMSO appears cloudy or has visible precipitate after storage.
-
Solution:
-
This may indicate that the storage temperature is too low, causing the DMSO to freeze (freezing point: 18.5°C) and the compound to precipitate.
-
Warm the stock solution to room temperature or 37°C and vortex until the solution is clear.
-
Store the DMSO stock solution at room temperature or 4°C, protected from light and moisture. For long-term storage, aliquoting and storing at -20°C is an option, but be mindful of the freezing point of DMSO.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 10 mM | |
| In Vivo Formulation | 5% DMSO + 10% Solutol + 85% D5W | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 421.42 g/mol .
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the vial to 37°C or sonicate briefly.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired final volume of cell culture medium.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure proper mixing and minimize precipitation.
-
Use the freshly prepared working solution for your experiment. It is recommended to include a vehicle control (e.g., 0.1% DMSO in media) in your experimental setup.
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD.
Troubleshooting Logic for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Improving VT-105 Stability in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues with VT-105 in culture media. Researchers, scientists, and drug development professionals can utilize this resource to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the common signs of this compound instability in culture media? | A1: Signs of instability include a rapid decrease in the effective concentration of this compound over time, leading to reduced or inconsistent biological effects in your assays. This can manifest as poor dose-response curves, lack of reproducibility, and a shorter than expected half-life of the compound in the culture medium. |
| Q2: What are the primary causes of small molecule degradation in cell culture? | A2: Degradation can be caused by several factors including enzymatic activity from cells (e.g., esterases, oxidoreductases), chemical degradation due to components in the media (e.g., pH, reactive oxygen species), or physical instability leading to precipitation. |
| Q3: How can I determine the stability of this compound in my specific culture medium? | A3: A stability study is recommended. This involves incubating this compound in your complete culture medium (with and without cells) over a time course (e.g., 0, 2, 4, 8, 24 hours) and quantifying the remaining concentration of this compound at each time point using methods like HPLC or LC-MS/MS. |
| Q4: Can serum in the culture media affect this compound stability? | A4: Yes, serum contains various enzymes that can metabolize small molecules. It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components. |
| Q5: Are there any general strategies to improve the stability of a small molecule like this compound? | A5: Yes, several strategies can be employed. These include using a lower, more frequent dosing schedule, incorporating stabilizing agents or antioxidants in the media, using serum-free or reduced-serum media if appropriate for your cell type, and ensuring proper storage and handling of the compound. |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound.
This is often the first indication of a stability problem.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Perform a Stability Assessment: Conduct a time-course experiment to measure the concentration of this compound in your specific culture medium over the duration of your experiment.
-
Optimize Dosing Strategy: Consider more frequent media changes with freshly prepared this compound to maintain a more consistent concentration.
Issue 2: High variability between replicate experiments.
Variability can be a result of inconsistent degradation rates of this compound.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the culture medium is prepared consistently for each experiment, including the source and lot of serum and other supplements.
-
Control Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels, as these can influence chemical degradation rates.
-
Evaluate Impact of Serum: Test for improved consistency by reducing the serum concentration or using a serum-free alternative if your cell line permits.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Spike the medium with this compound to a final concentration of 10 µM.
-
Aliquot the this compound-containing medium into sterile tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
For a cell-based assessment, perform the same incubation in the presence of the target cells and collect media samples at the same time points.
-
Analyze the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Evaluation of Stabilizing Agents for this compound
Objective: To assess the effectiveness of common stabilizing agents on the stability of this compound in culture media.
Methodology:
-
Prepare separate batches of complete culture medium, each containing a different stabilizing agent (e.g., 1 mM Ascorbic Acid, 100 µM Trolox, 1% Bovine Serum Albumin). Include a control batch with no stabilizing agent.
-
Spike each batch of medium with this compound to a final concentration of 10 µM.
-
Incubate all batches at 37°C in a 5% CO2 incubator for a fixed duration determined from the initial stability study (e.g., 8 hours).
-
After incubation, collect samples from each batch.
-
Quantify the remaining concentration of this compound in each sample using LC-MS/MS.
-
Compare the percentage of this compound remaining in the presence of each stabilizing agent to the control.
Data Presentation
Table 1: Stability of this compound in Different Culture Media
| Time (Hours) | This compound Concentration in Medium A (µM) | This compound Concentration in Medium B (µM) |
| 0 | 10.0 | 10.0 |
| 2 | 8.5 | 9.2 |
| 4 | 6.8 | 8.1 |
| 8 | 4.2 | 6.5 |
| 24 | 1.1 | 3.4 |
Table 2: Effect of Stabilizing Agents on this compound Stability (at 8 hours)
| Stabilizing Agent | This compound Concentration (µM) | % Remaining |
| None (Control) | 4.2 | 42% |
| 1 mM Ascorbic Acid | 6.8 | 68% |
| 100 µM Trolox | 7.5 | 75% |
| 1% BSA | 5.9 | 59% |
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Potential degradation pathways for this compound in culture.
Caption: Decision tree for troubleshooting this compound instability.
Technical Support Center: VT3989 (TEAD Inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VT3989, a first-in-class small molecule inhibitor of the Hippo-YAP signaling pathway. VT3989 targets the transcriptional enhanced associate domain (TEAD) proteins by inhibiting their autopalmitoylation, a critical step for their interaction with the transcriptional co-activator YAP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VT3989?
A1: VT3989 is an inhibitor of TEAD autopalmitoylation. TEAD transcription factors require palmitoylation of a conserved cysteine residue to enable their interaction with the transcriptional co-activators YAP and TAZ. By binding to the palmitoylation pocket of TEAD, VT3989 prevents this modification, thereby inhibiting the formation of the YAP/TAZ-TEAD transcriptional complex and suppressing the expression of downstream target genes that promote cell proliferation and survival.
Q2: What are the known on-target effects of VT3989?
A2: The primary on-target effect of VT3989 is the inhibition of the Hippo-YAP signaling pathway. This leads to the suppression of tumor growth in cancers with mutations in the Hippo pathway, such as those with NF2 mutations. In preclinical models, VT3989 has been shown to selectively inhibit the proliferation and tumor growth of NF2-deficient mesothelioma.
Q3: What are the potential off-target effects or adverse events observed with VT3989 in clinical trials?
A3: In a Phase 1/2 clinical trial (NCT04665206), several treatment-related adverse events have been observed in patients with advanced solid tumors, primarily mesothelioma. These events could be due to on-target effects in non-tumor tissues or genuine off-target effects. The most common adverse effects are summarized in the table below.
Troubleshooting Guide
Issue: Unexpected cytotoxicity or altered cellular morphology in in vitro experiments.
Potential Cause: This could be due to either potent on-target inhibition of the Hippo pathway in a sensitive cell line or off-target effects on other cellular kinases or proteins.
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and correlate the observed effects with the inhibition of known downstream targets of the YAP-TEAD complex (e.g., CTGF, CYR61) using qPCR or Western blotting.
-
Cell Line Specificity: Test VT3989 in a panel of cell lines with and without Hippo pathway mutations (e.g., NF2-mutant vs. NF2-wildtype) to determine if the observed effects are specific to Hippo-pathway dependent cells.
-
Off-Target Kinase Profiling: To investigate potential off-target kinase inhibition, it is recommended to perform a broad kinase screen. A detailed protocol for a representative kinase profiling assay is provided below.
Issue: Discrepancies between in vitro potency and in vivo efficacy or toxicity.
Potential Cause: Differences in drug metabolism, pharmacokinetics, or target engagement in a complex biological system can lead to varied outcomes. Additionally, on-target effects in non-cancerous tissues can contribute to toxicity.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma concentrations of VT3989 with tumor growth inhibition and the expression of YAP-TEAD target genes in tumor and surrogate tissues.
-
Assess On-Target Toxicity: The observed albuminuria (protein in the urine) with VT3989 is considered a potential on-target effect. This suggests that the Hippo pathway may play a role in kidney function. Histopathological analysis of tissues from treated animals can help identify other potential on-target toxicities.
-
Investigate Cross-Species Reactivity: If using animal models, ensure that the binding pocket of TEAD is conserved between the model species and humans.
Quantitative Data Summary
Table 1: Common Adverse Events Associated with VT3989 (Phase 1/2 Clinical Trial)
| Adverse Event | Grade 1-3 Frequency (%) | Grade 3 Frequency (%) | Notes |
| Albuminuria | 53.5 | 4.3 | Reversible with dose interruption. Considered a potential on-target effect. |
| Peripheral Edema | 36.2 | N/A | Low-grade swelling in the extremities. |
| Fatigue | 24.6 | N/A | A common side effect of many cancer therapies. |
| Nausea | 20.3 | N/A | Generally mild to moderate. |
| Increased Alanine Aminotransferase (ALT) | 11.6 | N/A | Indicates potential liver effects. |
| Increased Aspartate Aminotransferase (AST) | 11.6 | N/A | Indicates potential liver effects. |
N/A: Data not specified in the provided search results.
Experimental Protocols
1. Kinase Profiling Assay to Identify Off-Target Effects
Objective: To assess the selectivity of VT3989 by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of VT3989 in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of purified, active human kinases.
-
Assay Principle: The specific assay format may vary (e.g., radiometric, fluorescence-based, or binding assays like KiNativ). A common method is a competition binding assay.
-
A broad-spectrum, immobilized kinase inhibitor is used as a probe.
-
Test kinases are incubated with the probe.
-
The amount of kinase bound to the probe is quantified.
-
The assay is repeated in the presence of VT3989.
-
A reduction in the amount of kinase bound to the probe indicates that VT3989 is competing for the kinase's active site.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration of VT3989. For significant hits, a follow-up dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).
-
Interpretation: Potent inhibition of kinases other than the intended target family suggests potential off-target activity that warrants further investigation.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of VT3989 to TEAD proteins in a cellular context and to identify potential off-target binders.
Methodology:
-
Cell Treatment: Treat cultured cells with VT3989 or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Separation of Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (e.g., TEAD1, TEAD2, TEAD3, TEAD4) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and VT3989-treated samples. A shift in the melting curve to a higher temperature in the presence of VT3989 indicates direct target engagement.
-
Off-Target Identification (Mass Spectrometry-based CETSA): By using quantitative mass spectrometry to analyze the entire soluble proteome at each temperature, it is possible to identify other proteins that are stabilized by VT3989, revealing potential off-target interactions.
Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of VT3989.
Caption: Experimental Workflow for Identifying and Validating Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected In Vitro Effects.
Technical Support Center: VT-105 and Cancer Cell Resistance
Welcome to the technical support center for researchers utilizing VT-105, a preclinical TEAD inhibitor targeting the Hippo signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro and in vivo experiments, with a focus on understanding and identifying mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. It functions by preventing the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By disrupting the TEAD-YAP/TAZ complex, this compound inhibits the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, based on studies of other targeted therapies and TEAD inhibitors, several potential mechanisms could be at play:
-
Activation of Parallel Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that bypass the need for TEAD-YAP/TAZ-mediated transcription to drive proliferation and survival. Key pathways that have been implicated in resistance to TEAD inhibitors include the MAPK/ERK and JAK/STAT pathways.[1][2][3]
-
Upregulation of Survival Pathways: Activation of pro-survival signaling, such as the PI3K/AKT pathway, can confer resistance to TEAD inhibitors by promoting cell survival and inhibiting apoptosis.[4][5]
-
Alterations in the Hippo Pathway: Although less common for downstream inhibitors, mutations or epigenetic modifications in components of the Hippo pathway upstream of YAP/TAZ could potentially lead to their hyperactivation, requiring higher concentrations of this compound to achieve the same inhibitory effect.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[6]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response curve with a cell viability assay (e.g., MTT or MTS) comparing the parental (sensitive) cell line with the suspected resistant cell line. A rightward shift in the IC50 value for the resistant cells would indicate reduced sensitivity to this compound.
Q4: What are the key downstream target genes of the TEAD-YAP/TAZ complex that I can monitor to assess this compound efficacy?
A4: Commonly monitored TEAD-YAP/TAZ target genes include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). A decrease in the mRNA expression of these genes upon this compound treatment would indicate target engagement and pathway inhibition.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Development of Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT) to compare the IC50 of this compound in your current cell line versus the parental, sensitive cell line.
-
Investigate Bypass Pathways: Use Western blotting to probe for the activation of key nodes in parallel signaling pathways, such as phosphorylated ERK (p-ERK) for the MAPK pathway and phosphorylated STAT3 (p-STAT3) for the JAK/STAT pathway. An increase in the activation of these pathways in resistant cells could indicate a bypass mechanism.
-
Assess Survival Pathway Activation: Analyze the phosphorylation status of AKT (p-AKT) by Western blot to determine if the PI3K/AKT survival pathway is upregulated in resistant cells.
-
Illustrative Data:
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cells
| Cell Line | This compound IC50 (µM) |
| Parental Cancer Cell Line | 0.5 |
| This compound Resistant Cell Line | 8.2 |
Table 2: Protein Expression and Activation in Sensitive vs. Resistant Cells
| Protein | Parental Cells (Fold Change vs. Control) | Resistant Cells (Fold Change vs. Control) |
| p-ERK/Total ERK | 1.2 | 5.8 |
| p-STAT3/Total STAT3 | 1.1 | 6.2 |
| p-AKT/Total AKT | 1.5 | 7.3 |
Issue 2: Inconsistent Downregulation of YAP/TAZ Target Genes (CTGF, CYR61) After this compound Treatment
Possible Cause 2: Suboptimal Experimental Conditions or Emergence of Compensatory Mechanisms.
-
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the this compound stock solution is fresh and has been stored correctly. Test its activity on a known sensitive cell line as a positive control.
-
Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing maximal downregulation of CTGF and CYR61 mRNA levels by qPCR.
-
Check for YAP/TAZ Nuclear Localization: Use immunofluorescence to visualize the subcellular localization of YAP and TAZ. In sensitive cells, this compound treatment should not directly affect nuclear localization but should inhibit the transcriptional activity of the nuclear YAP/TAZ. If YAP/TAZ levels in the nucleus are significantly elevated in resistant cells, it might suggest an upstream alteration in the Hippo pathway.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for YAP, TAZ, and Signaling Pathway Proteins
This protocol is for analyzing protein expression and phosphorylation status.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunofluorescence for YAP/TAZ Nuclear Localization
This protocol allows for the visualization of YAP/TAZ subcellular localization.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (anti-YAP or anti-TAZ)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantitative PCR (qPCR) for CTGF and CYR61
This protocol is for measuring the mRNA expression of YAP/TAZ target genes.
-
Materials:
-
RNA extracted from treated and untreated cells
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Caption: A Potential Resistance Mechanism to this compound via MAPK Pathway Activation.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
- 1. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing VT-105 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of VT-105, a potent and selective TEAD inhibitor. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] It functions by selectively inhibiting the YAP/TAZ-TEAD-promoted gene transcription.[1] this compound blocks the auto-palmitoylation of TEAD, a critical step for its interaction with the transcriptional co-activators YAP and TAZ, thereby disrupting the signaling cascade that promotes cell proliferation and tumor growth.[1]
Q2: What is the typical IC50 value for this compound?
A2: In a YAP reporter assay, this compound has been shown to have an IC50 of 10.4 nM.[1] However, the IC50 value in a specific cell-based assay can vary depending on the cell line, experimental conditions, and the endpoint being measured.[2][3]
Q3: Which cell lines are appropriate for testing this compound?
A3: Cell lines with a dependency on the Hippo-YAP/TAZ signaling pathway are recommended. This is often the case in cancers with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma). Examples of cell lines used to test TEAD inhibitors include NCI-H226 and OVCAR-8.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4] For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate[5] | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[5] |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- Cell line is not sensitive to TEAD inhibition- Compound instability or degradation | - Perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the approximate effective range.[6]- Confirm the dependency of your cell line on the YAP/TAZ-TEAD pathway through literature or preliminary experiments (e.g., YAP/TAZ knockdown).- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| IC50 value is significantly different from published values | - Different experimental conditions (cell density, incubation time, serum concentration)[3]- Different assay method used (e.g., metabolic assay vs. direct cell count)- Cell line passage number and genetic drift | - Standardize your protocol and document all experimental parameters.- Be aware that different viability assays measure different cellular parameters and can yield different IC50 values.- Use cells with a consistent and low passage number. |
| Inconsistent results between experiments | - Variation in reagent quality (e.g., serum, media)- Inconsistent incubation times- Contamination of cell cultures | - Use reagents from the same lot for a set of comparable experiments.- Strictly adhere to the defined incubation periods.- Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Optimization of cell seeding density and incubation times for your specific cell line is recommended.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., NCI-H226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., 8-10 concentrations ranging from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound IC50 Determination
| Experiment Phase | Concentration Range | Dilution Scheme | Purpose |
| Range-Finding | 1 nM - 100 µM | Logarithmic (10-fold) | To determine the approximate effective concentration range. |
| Definitive IC50 | Centered around the estimated IC50 from the range-finding experiment | Linear or semi-log (2 to 3-fold) with 8-12 points | To accurately determine the IC50 value. |
Table 2: Key Experimental Parameters and Recommended Values
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth throughout the experiment. |
| Incubation Time (Treatment) | 48 - 72 hours | The optimal time may vary depending on the cell line's doubling time and the desired endpoint. |
| This compound Solvent | DMSO | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. |
| Assay Readout | Absorbance (490-570 nm for MTT) | Other viability assays like CellTiter-Glo® (luminescence) can also be used. |
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VT-105 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT-105 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and how is it delivered?
A1: this compound is a universal influenza vaccine candidate developed by Versatope Therapeutics, Inc. It is currently in the preclinical development stage.[1][2][3][4] this compound is delivered using recombinant outer membrane vesicles (rOMVs), which are nano-sized vesicles derived from genetically engineered bacteria.[1][2][4]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is designed to provide broad protection against multiple strains of the influenza virus.[1][2] Its mechanism is based on targeting the Matrix-2 (M2) protein, an ion channel of the influenza virus that is conserved across different strains.[1][2] By presenting the M2 protein on the surface of rOMVs, this compound aims to stimulate a robust and durable immune response.[1][4] This approach is intended to engage cellular-mediated immune responses to target virus-infected cells.[1][2]
Q3: My in vivo experiment with this compound is showing lower than expected efficacy. What are some potential reasons and troubleshooting steps?
A3: Lower than expected efficacy can stem from several factors related to the formulation, administration, or the animal model.
Troubleshooting In-Vivo Efficacy Issues
| Potential Cause | Troubleshooting Steps |
| Improper Formulation or Storage | - Confirm the stability of the this compound formulation under your storage conditions. Refer to the manufacturer's guidelines for recommended temperature and shelf-life. - Ensure the formulation was prepared according to the provided protocol, paying close attention to buffer composition and concentration. - Visually inspect the formulation for any signs of precipitation or aggregation before administration. |
| Suboptimal Administration Route or Technique | - Verify the recommended route of administration for your specific animal model and experimental goals. While specific protocols for this compound are not publicly available, rOMV-based vaccines are often administered intramuscularly or intranasally. - Ensure proper injection technique to deliver the full dose to the intended site. For intramuscular injections, consider the muscle group and needle size appropriate for the animal. For intranasal delivery, ensure the animal inhales the full dose. |
| Incorrect Dosage | - Review the dose-response data from preclinical studies (if available) to ensure you are using a dose within the effective range. - Accurately calculate the dose based on the animal's body weight. |
| Animal Model Variability | - Consider the strain, age, and health status of your animal model, as these factors can influence immune responses. - Ensure that the animal model is appropriate for studying influenza infection and vaccine efficacy. |
| Timing of Challenge | - The timing of the viral challenge post-vaccination is critical. Ensure sufficient time has elapsed for an adaptive immune response to develop. This is typically 2-4 weeks for prime vaccinations. |
Q4: I am observing unexpected adverse events in my animal model after this compound administration. What should I do?
A4: Unexpected adverse events should be carefully documented and investigated. While specific toxicity data for this compound is not publicly available, general considerations for rOMV-based vaccines apply.
Troubleshooting Adverse Events
| Potential Cause | Troubleshooting Steps |
| Endotoxin Contamination | - Although rOMVs from genetically engineered strains can have reduced endotoxicity, residual lipopolysaccharide (LPS) can still trigger inflammatory responses.[5] - Ensure the this compound formulation has been tested for endotoxin levels and is within acceptable limits for in vivo use. |
| Dose-Related Toxicity | - The observed adverse events may be dose-dependent. Consider performing a dose-ranging study to identify the maximum tolerated dose (MTD) in your animal model. |
| Route of Administration | - The route of administration can influence the systemic exposure and potential for adverse events. Compare the safety profile of different administration routes if applicable. |
| Hypersensitivity Reaction | - In rare cases, components of the vaccine formulation could elicit a hypersensitivity reaction. Monitor for signs of anaphylaxis immediately following administration. |
| Off-Target Effects | - While unlikely for a targeted vaccine, consider the possibility of off-target effects. Detailed histopathological analysis of major organs can help identify any unexpected tissue damage. |
Experimental Protocols
General Protocol for In Vivo Immunization with an rOMV-Based Vaccine (Illustrative)
This protocol is a general guideline and should be adapted based on the specific recommendations for this compound and the experimental design.
-
Preparation of this compound Formulation:
-
Thaw the vial of this compound on ice.
-
Gently mix the solution by inverting the vial. Avoid vigorous vortexing to prevent aggregation of the rOMVs.
-
Dilute the this compound concentrate to the desired final concentration using a sterile, endotoxin-free buffer (e.g., PBS) as recommended.
-
Keep the formulation on ice until administration.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the laboratory environment for at least one week before the start of the experiment.
-
Anesthetize the animal using an approved method (e.g., isoflurane inhalation) for intranasal administration or as required for other routes to ensure accurate delivery and animal welfare.
-
For Intramuscular (IM) Administration:
-
Inject the appropriate volume of the this compound formulation into the quadriceps or tibialis anterior muscle using a sterile insulin syringe.
-
-
For Intranasal (IN) Administration:
-
Hold the animal in a supine position.
-
Carefully pipette half of the total dose into each nostril, allowing the animal to inhale the liquid between instillations.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any immediate adverse reactions (e.g., respiratory distress, lethargy) for at least 30 minutes post-administration.
-
Continue to monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or local inflammation at the injection site.
-
-
Sample Collection and Analysis (Example):
-
Collect blood samples at specified time points (e.g., pre-vaccination, 2 weeks, and 4 weeks post-vaccination) to measure antibody titers (e.g., via ELISA).
-
At the end of the study, collect tissues (e.g., spleen, lymph nodes, lungs) for immunological assays (e.g., ELISpot, flow cytometry) or histopathological analysis.
-
Quantitative Data Summary (Illustrative)
The following tables present hypothetical quantitative data for a preclinical rOMV-based influenza vaccine like this compound to serve as a reference for expected outcomes.
Table 1: Illustrative In Vivo Efficacy of this compound in a Mouse Model
| Group | Dose (µg) | Route of Administration | Antibody Titer (Geometric Mean) | Survival Rate after Lethal Challenge (%) |
| Control (PBS) | 0 | IM | <10 | 0 |
| This compound | 1 | IM | 5,000 | 80 |
| This compound | 5 | IM | 25,000 | 100 |
| This compound | 1 | IN | 2,500 | 70 |
| This compound | 5 | IN | 15,000 | 90 |
Table 2: Illustrative Preclinical Safety Profile of this compound in a Rat Model
| Parameter | Control (PBS) | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | +5% | +4.5% | +1% |
| Local Reactogenicity | None | Mild, transient swelling | Moderate, transient swelling |
| Serum Cytokine Levels (e.g., TNF-α) | Baseline | Slight, transient increase | Moderate, transient increase |
| Histopathology (Major Organs) | No abnormalities | No significant findings | Minor inflammatory infiltrates at the injection site |
Visualizations
Caption: Proposed mechanism of action for the this compound vaccine.
References
- 1. Versatope Selects Influenza Vaccine Candidate for Clinical Development - BioSpace [biospace.com]
- 2. Versatope Selects Influenza Vaccine Candidate for Clinical Development [prnewswire.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Verstope: About our Science [versatope.com]
- 5. Safe Recombinant Outer Membrane Vesicles that Display M2e Elicit Heterologous Influenza Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Sensitivity to VT-105 Treatment
Welcome to the technical support center for VT-105, a potent and selective inhibitor of the TEA Domain (TEAD) family of transcription factors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to determining cell line sensitivity to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the TEAD family of transcription factors (TEAD1-4).[1] It functions by binding to the central hydrophobic pocket of TEAD proteins, which prevents their auto-palmitoylation.[1] This disruption of TEAD auto-palmitoylation is critical as it blocks the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The YAP/TAZ-TEAD complex is a key downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and organ size.[2][3][4] By inhibiting the formation of this complex, this compound selectively suppresses the transcription of genes that promote cancer cell growth and survival.[5]
Q2: Which cell lines are expected to be sensitive to this compound?
A2: Cell lines with a dysregulated Hippo pathway, leading to the activation of YAP/TAZ, are predicted to be sensitive to this compound. This is particularly relevant in cancers with mutations in upstream Hippo pathway components, such as NF2-deficient malignant mesothelioma.[1] Generally, cancers that are identified as "YAP-dependent" show a higher sensitivity to TEAD inhibitors.[6]
Q3: Are there known mechanisms of resistance to TEAD inhibitors like this compound?
A3: Yes, resistance to TEAD inhibitors can emerge. One identified mechanism involves the hyperactivation of the MAPK signaling pathway, which can reinstate the expression of a subset of YAP/TAZ target genes, thereby bypassing the inhibitory effect of the TEAD inhibitor.[7] This suggests that combination therapies, for instance with MEK inhibitors, could be a strategy to overcome resistance.[7]
Q4: What are the key experimental considerations before starting a cell sensitivity study with this compound?
A4: Before initiating experiments, it is crucial to:
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from mycoplasma contamination.
-
Dose-Response Range: Determine an appropriate concentration range for this compound based on literature for similar compounds or a preliminary broad-range screen.
-
Assay Selection: Choose a cell viability or cytotoxicity assay that is compatible with your cell line and experimental goals. Common assays include MTT, MTS, XTT, and ATP-based luminescence assays.[8]
-
Control Wells: Include appropriate controls in your experimental plate layout, such as vehicle-only (e.g., DMSO) controls, untreated controls, and positive controls if available.
Cell Line Sensitivity to TEAD Inhibitors
While specific IC50 values for this compound across a broad panel of cell lines are not yet publicly available in comprehensive datasets, the table below summarizes sensitivity data for closely related TEAD inhibitors in relevant cancer cell lines to provide a general guide. This data is compiled from various research publications.
| Cell Line | Cancer Type | Compound | IC50 / GI50 | Reference |
| NCI-H2052 | Malignant Mesothelioma | VT107 | 18 nM (IC50) | [7] |
| NCI-H226 | Malignant Mesothelioma | VT107 | 32 nM (IC50) | [7] |
| MSTO-211H | Malignant Mesothelioma | MYF-03-69 | GR50 reported | [9] |
| NCI-H2452 | Malignant Mesothelioma | MYF-03-69 | Insensitive | [9] |
| Huh7 | Liver Cancer | MGH-CP1 | 0.72 µM (IC50) | [6] |
| UM 92.1 | Uveal Melanoma | MGH-CP1 | Significant growth inhibition | [6] |
| DLD1 | Colorectal Cancer | MGH-CP1 | Strong synergy with AKT inhibitors | [6] |
| HCT116 | Colorectal Cancer | MGH-CP1 | Strong synergy with AKT inhibitors | [6] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to perform a wide range of concentrations initially to determine the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak dose-response | - this compound concentration is too low or too high- Cell line is resistant- Insufficient incubation time | - Test a broader range of this compound concentrations.- Confirm that the cell line has a dependency on the Hippo-YAP/TAZ pathway.- Increase the duration of the treatment. |
| High background in MTT assay | - Contamination of culture or reagents- Incomplete removal of MTT solution | - Check for microbial contamination.- Ensure all reagents are sterile.- Be careful when aspirating the MTT solution to not disturb the formazan crystals. |
| Unexpected cell death in vehicle control | - DMSO concentration is too high | - Ensure the final DMSO concentration in the medium is typically below 0.5% and is consistent across all wells. |
| Results not reproducible | - Variation in cell passage number- Inconsistent reagent preparation | - Use cells within a consistent and low passage number range.- Prepare fresh reagents and ensure consistent dilutions. |
Visualizations
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with VT-105: A Technical Support Guide
Important Note for Researchers: Initial investigations to compile this technical support center have revealed that the designation "VT-105" does not correspond to a clearly identifiable pharmaceutical compound or research product in publicly available scientific literature or databases. The term is predominantly associated with a vintage graphics terminal and a state highway in Vermont.
It is possible that "this compound" is an internal project name, a typographical error, or a misunderstanding of another product's designation. We have found references to similar, but distinct, products such as DLX105 , a single-chain anti-TNF-α antibody, and TRC105 , a monoclonal antibody targeting endoglin (CD105).
To provide you with accurate troubleshooting information, please verify the exact name of the compound or product you are working with.
Once the correct product is identified, we will be able to offer a comprehensive support guide. In the interim, this document provides a generalized framework for troubleshooting unexpected results in cell-based assays and animal studies, which can be adapted once the specific mechanism of action of your compound is clarified.
General Troubleshooting for Unexpected In Vitro Results
Frequently asked questions and troubleshooting steps for cell-based assays.
Q1: My primary cells are showing high levels of toxicity even at low concentrations of my test compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors. Here is a logical workflow to diagnose the issue:
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
Experimental Protocol: Verifying Compound Integrity
-
Mass Spectrometry: Confirm the molecular weight of your compound.
-
HPLC: Assess the purity of your compound stock.
-
NMR: Verify the chemical structure.
Q2: I am not observing the expected downstream signaling changes after treating my cell line with the compound. Why might this be?
A2: A lack of expected signaling can be due to issues with the compound, the cells, or the detection method.
Table 1: Potential Reasons for Lack of Expected Signaling
| Category | Potential Issue | Recommended Action |
| Compound | Incorrect concentration | Perform a dose-response curve. |
| Compound degradation | Use a fresh stock of the compound. | |
| Poor cell permeability | Consider using a permeabilization agent (if appropriate for the assay). | |
| Cells | Low target expression | Verify target protein/receptor expression via Western Blot or qPCR. |
| Cell line is not responsive | Use a positive control compound known to elicit the desired response. | |
| High passage number | Use a lower passage number of the cell line. | |
| Assay | Insufficient incubation time | Perform a time-course experiment. |
| Antibody/probe issue | Validate the antibody or probe used for detection. | |
| Incorrect buffer/lysis conditions | Optimize buffer components for target stability and detection. |
General Troubleshooting for Unexpected In Vivo Results
Frequently asked questions and troubleshooting steps for animal studies.
Q3: The compound did not show the expected efficacy in our animal model. What are the next steps?
A3: A lack of in vivo efficacy can be a complex issue. A systematic approach is necessary to pinpoint the cause.
Caption: A workflow for investigating lack of in vivo efficacy.
Experimental Protocol: Basic Pharmacokinetic Analysis
-
Dosing: Administer the compound to a cohort of animals via the intended route.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Isolation: Process blood samples to isolate plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Q4: We are observing unexpected toxicity in our animal studies. How should we proceed?
A4: Unexpected in vivo toxicity requires a thorough investigation to understand the underlying cause.
Table 2: Steps to Address Unexpected In Vivo Toxicity
| Step | Action | Rationale |
| 1. Dose De-escalation | Conduct a study with lower doses. | To determine the maximum tolerated dose (MTD). |
| 2. Histopathology | Collect and analyze tissues from affected organs. | To identify the specific tissues being damaged. |
| 3. Clinical Pathology | Analyze blood for markers of organ damage (e.g., ALT, AST, creatinine). | To quantify the extent of organ damage. |
| 4. Off-Target Profiling | Screen the compound against a panel of known off-targets. | To identify potential unintended molecular interactions. |
This generalized guide should serve as a starting point for your troubleshooting efforts. We strongly encourage you to confirm the identity of "this compound" so that we can provide you with specific and actionable advice. Please contact our technical support team with the correct product information.
Technical Support Center: VT-105 (STAT3 Inhibitor)
Disclaimer: To provide a detailed and practical response, this guide has been developed based on the hypothetical premise that "VT-105" is a selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This information is for illustrative purposes for the intended audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, small molecule inhibitor designed to selectively target the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, differentiation, and apoptosis.[1][2] In many cancers, STAT3 is persistently activated and contributes to tumor progression.[1][2] this compound functions by preventing the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for downstream target genes like c-Myc, Cyclin D1, and Survivin.[2][3][4]
Q2: What are the common causes of experimental variability when using this compound?
A2: Experimental variability with small molecule inhibitors like this compound can arise from several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, is likely dissolved in a solvent like DMSO for stock solutions.[5] Poor solubility in aqueous cell culture media can lead to precipitation and an inaccurate final concentration. The compound's stability in solution over time and under different storage conditions can also impact its effective concentration.
-
Cell Line Specificity: The effect of this compound can vary significantly between different cell lines. This can be due to differences in the basal level of STAT3 activation, the presence of upstream mutations that drive STAT3 signaling, or variations in drug metabolism and efflux pumps.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may interact with unintended proteins, leading to off-target effects that can confound results.[6][7] It is crucial to use the lowest effective concentration to minimize these effects.[8]
-
Experimental Conditions: Variations in cell density, treatment duration, and passage number can all contribute to inconsistent results.
Q3: How do I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[5] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[5] When preparing working concentrations for your experiments, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[5]
Q4: I am not observing the expected decrease in cell viability with this compound treatment. What could be the issue?
A4: If this compound is not producing the expected cytotoxic or anti-proliferative effects, consider the following:
-
Confirm STAT3 Activation: First, verify that your cell line has constitutively active (phosphorylated) STAT3. You can check this via Western blot for phospho-STAT3 (Tyr705).[3] If there is no baseline STAT3 activation, the cells may not be dependent on this pathway for survival, and thus will not be sensitive to this compound.
-
Check Compound Integrity: The compound may have degraded. It is advisable to use a fresh aliquot or a new batch of the inhibitor.
-
Optimize Concentration and Duration: You may need to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Assess Cell Permeability: Ensure that the compound is effectively entering the cells. While many small molecules are cell-permeable, specific cell types may have mechanisms that limit uptake.
Q5: I am observing significant cytotoxicity at concentrations where I don't expect to see on-target effects. What should I do?
A5: This could be due to off-target toxicity or solvent effects.[9]
-
Evaluate Vehicle Control: Run a dose-response curve with your vehicle (e.g., DMSO) alone to ensure that the observed toxicity is not due to the solvent.[9]
-
Lower the Concentration: Determine the minimal concentration required for on-target inhibition (i.e., reduction of p-STAT3) and use concentrations at or slightly above the IC50 for your cell viability assays.[7]
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to STAT3 inhibition, use a structurally different STAT3 inhibitor. If the phenotype is replicated, it is more likely to be an on-target effect.[7]
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for Phospho-STAT3 (p-STAT3)
| Observed Problem | Possible Cause | Recommended Solution |
| No p-STAT3 band in positive control | Inactive antibody; Improper antibody dilution; Phosphatase activity during sample preparation. | Use a new vial of antibody; Optimize antibody concentration; Crucially, use lysis buffer containing phosphatase inhibitors. [10][11] |
| Weak p-STAT3 signal after this compound treatment | Sub-optimal this compound concentration or incubation time. | Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 6, 12, 24 hours) experiment to find the optimal conditions.[5] |
| p-STAT3 levels do not decrease with this compound | Cell line is resistant; Ineffective compound. | Confirm STAT3 is a driver in your cell line; Test a fresh aliquot of this compound; Validate with another known STAT3 inhibitor. |
| High background on the blot | Insufficient blocking; Non-specific antibody binding. | Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background; Optimize primary and secondary antibody concentrations.[5] |
| Uneven loading (loading control varies) | Inaccurate protein quantification; Pipetting errors. | Use a reliable protein assay (e.g., BCA); Ensure equal amounts of protein are loaded in each lane.[10] |
Guide 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Possible Cause | Recommended Solution |
| High standard deviation between replicates | Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous single-cell suspension before plating; Avoid using the outer wells of the plate or fill them with sterile media to reduce evaporation; Use calibrated pipettes.[12] |
| Absorbance readings are too low | Cell number per well is too low; Insufficient incubation time with MTT reagent. | Optimize cell seeding density for your specific cell line; Increase incubation time with the MTT reagent until the purple formazan precipitate is clearly visible. |
| Absorbance readings are too high | Cell number per well is too high. | Reduce the initial cell seeding density. |
| Incomplete solubilization of formazan crystals | Insufficient volume or incubation time with the solubilizing agent (e.g., DMSO). | Ensure complete dissolution of crystals by gentle pipetting or placing the plate on a shaker; Increase incubation time with the solubilizing agent.[13][14] |
| Contamination | Bacterial or yeast contamination in cell culture. | Discard contaminated cultures and reagents; Always use sterile techniques. |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Tyr705) Inhibition
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[10]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[3][5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection system.[5][10]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[15]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-only and media-only controls.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound experimental variability.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Technical Support Center: VT-105 and MAPK Pathway Cross-talk
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VT-105, a hypothetical tyrosine kinase inhibitor (TKI), in studies involving the Mitogen-Activated Protein Kinase (MAPK) pathway. The information provided is based on established principles of MAPK signaling and common challenges encountered with TKIs targeting this cascade.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key kinase within the MAPK signaling cascade. Its primary mode of action is to block the phosphorylation and subsequent activation of downstream effector proteins, thereby inhibiting cell proliferation, differentiation, and survival signals that are frequently dysregulated in various cancers. The MAPK pathway consists of a cascade of proteins, including RAS, RAF, MEK, and ERK, that transmit signals from the cell surface to the nucleus.[1][2][3]
Q2: What is MAPK pathway cross-talk and how might it affect my experiments with this compound?
A2: MAPK pathway cross-talk refers to the complex interactions and compensatory signaling that can occur between the different MAPK subfamilies (e.g., ERK, JNK, p38) and with other signaling pathways, such as the PI3K/AKT pathway.[4][5][6] When a specific node in the MAPK pathway is inhibited by a drug like this compound, cancer cells can sometimes adapt by activating alternative signaling routes to bypass the inhibition.[2][4] This can lead to drug resistance and unexpected experimental outcomes. For example, inhibition of the MEK/ERK pathway can sometimes lead to the activation of the JNK or p38 pathways as a compensatory mechanism.[2][7]
Q3: I am observing a decrease in phosphorylated ERK (p-ERK) as expected, but after prolonged treatment with this compound, p-ERK levels start to recover. What could be the cause?
A3: This phenomenon is often due to feedback reactivation of the MAPK pathway, a common mechanism of acquired resistance to MAPK inhibitors.[8][9] The cell can adapt to the inhibitor by upregulating upstream components of the pathway or by activating parallel signaling pathways that converge on ERK. This feedback loop can diminish the long-term efficacy of the inhibitor. Combining this compound with an inhibitor targeting a different node in the pathway, such as a RAF or ERK inhibitor, may help to overcome this resistance.[9]
Q4: My cells are showing signs of toxicity at concentrations of this compound where I don't expect to see significant target inhibition. What could be the reason?
A4: Off-target effects are a possibility with any small molecule inhibitor. This compound might be inhibiting other kinases or cellular processes at higher concentrations, leading to toxicity. It is crucial to perform dose-response experiments and to assess the phosphorylation status of your target and key downstream effectors at various concentrations to determine the optimal therapeutic window. Additionally, consider performing a kinome scan to identify potential off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of Downstream Targets
Symptoms:
-
Variable reduction in the phosphorylation of direct downstream targets of the inhibited kinase (e.g., p-RSK if targeting MEK).
-
Inconsistent effects on cell viability or proliferation across experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. |
| Cell Line Heterogeneity | Ensure you are using a consistent and well-characterized cell line. Perform regular cell line authentication. |
| Experimental Variability | Standardize all experimental parameters, including cell seeding density, treatment duration, and serum concentration in the media. |
| Feedback Loop Activation | Perform a time-course experiment to monitor the phosphorylation status of upstream and downstream pathway components. Consider combination therapies to block feedback mechanisms.[9] |
Problem 2: Unexpected Activation of Other Signaling Pathways
Symptoms:
-
Increased phosphorylation of proteins in parallel pathways (e.g., p-AKT, p-JNK, or p-p38) following this compound treatment.
-
Cells develop resistance to this compound despite sustained inhibition of the primary target.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Pathway Cross-talk | Use phospho-kinase antibody arrays or western blotting to screen for the activation of other signaling pathways. Investigate the role of these activated pathways in mediating resistance. |
| Receptor Tyrosine Kinase (RTK) Reactivation | Inhibition of the MAPK pathway can sometimes lead to the upregulation of RTKs, which can then activate other pro-survival pathways like PI3K/AKT.[4] Measure the expression and phosphorylation of relevant RTKs. |
| Alternative Splicing | Drug resistance can sometimes be mediated by alternative splicing of key signaling proteins, leading to constitutively active isoforms.[4] |
Experimental Protocols
Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Canonical MAPK signaling pathway and the inhibitory action of this compound.
Caption: Potential cross-talk between MAPK and other signaling pathways upon this compound inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Crosstalk and signaling switches in mitogen-activated protein kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 7. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 8. Frontiers | Intermittent MEK inhibition for the treatment of metastatic uveal melanoma [frontiersin.org]
- 9. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of TEAD Inhibitors VT-104 and VT-103 in Mesothelioma
A detailed analysis of preclinical data for researchers and drug development professionals.
In the landscape of targeted therapies for malignant mesothelioma, the Hippo-YAP-TEAD signaling pathway has emerged as a critical oncogenic axis, particularly in tumors with mutations in the neurofibromatosis type 2 (NF2) gene. Small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors are a promising therapeutic strategy. This guide provides a comparative overview of two such inhibitors, VT-104 and VT-103, based on available preclinical data. While the initial query included VT-105, publicly available efficacy data for this compound in mesothelioma is not available; it has been described as a more soluble analog of VT-104 without further details on its anti-tumor activity. Therefore, this comparison will focus on VT-104 and the closely related compound, VT-103.
Mechanism of Action and Selectivity
Both VT-104 and VT-103 function by inhibiting the auto-palmitoylation of TEAD transcription factors. This post-translational modification is crucial for the interaction between TEAD and its co-activators, YAP and TAZ. By blocking this step, these inhibitors disrupt the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream genes that drive cell proliferation and survival.[1]
A key distinction between the two compounds lies in their selectivity for different TEAD paralogs. VT-103 is a selective inhibitor of TEAD1 palmitoylation. In contrast, VT-104 demonstrates broader activity, inhibiting the palmitoylation of both TEAD1 and TEAD3, and is considered a pan-TEAD inhibitor.[1] This broader spectrum of activity may contribute to differences in their efficacy across various mesothelioma cell lines.
In Vitro Efficacy
The anti-proliferative activity of VT-104 and VT-103 has been evaluated in a panel of human mesothelioma cell lines, with a particular focus on those with NF2 mutations, which are known to have a dysregulated Hippo pathway. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | NF2 Status | VT-104 IC50 (nM) | VT-103 IC50 (nM) |
| NCI-H226 | Mutant | 16 | 25 |
| NCI-H2373 | Deficient | 26 | 41 |
| Mero-48a | Mutant | 98 | 115 |
| SDM103T2 | Deficient | 60 | 112 |
| NCI-H2052 | Mutant | 33 | 114 |
| ACC-MESO-1 | Wild-Type | 20 | >3000 |
| MSTO-211H | Wild-Type | >3000 | >3000 |
Data sourced from Tang et al., Molecular Cancer Therapeutics, 2021.
The data indicates that both compounds are potent inhibitors of proliferation in NF2-mutant/deficient mesothelioma cell lines. Notably, VT-104, with its broader TEAD inhibition profile, demonstrated greater potency in some cell lines compared to the TEAD1-selective VT-103.[1] Furthermore, broader-spectrum TEAD inhibitors like VT-104 showed anti-proliferative activity in a wider range of mesothelioma cell lines, including some without NF2 mutations but with alterations in other Hippo pathway components.[1]
In Vivo Efficacy
The anti-tumor activity of VT-104 and VT-103 was assessed in mouse xenograft models using human mesothelioma cell lines.
VT-104 In Vivo Efficacy in NCI-H226 Xenograft Model
In a xenograft model using the NF2-deficient NCI-H226 cell line, orally administered VT-104 demonstrated significant, dose-dependent anti-tumor activity.[1]
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (TGI) | Observations |
| 1 mg/kg | 87.12% (P < 0.001) | Significant tumor growth inhibition. |
| 3 mg/kg | 102.49% (P < 0.001) | Resulted in tumor regression. No effect on body weight. |
| 10 mg/kg | 103.67% (P < 0.001) | Resulted in tumor regression. Animals stopped gaining body weight. |
Data sourced from Tang et al., Molecular Cancer Therapeutics, 2021.
VT-103 In Vivo Efficacy in NCI-H2373 Xenograft Model
VT-103 also showed potent in vivo efficacy in a xenograft model using the NF2-deficient NCI-H2373 cell line, with no observed body weight loss in the treated animals.[1]
Signaling Pathway and Experimental Workflow
The Hippo-YAP-TEAD signaling pathway and a general workflow for evaluating TEAD inhibitors are depicted below.
Experimental Protocols
Cell Culture
Human mesothelioma cell lines, such as NCI-H226 and NCI-H2373, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]
In Vitro Proliferation Assay
Cells were seeded in 96-well plates and treated with varying concentrations of VT-104 or VT-103. After a 72-hour incubation period, cell viability was assessed using a commercially available assay, such as the WST-8 Cell Proliferation Assay Kit.[2] IC50 values were calculated from the dose-response curves.
Mouse Xenograft Studies
Female immunodeficient mice (e.g., NOD/SCID) were used for the in vivo studies. Human mesothelioma cells (e.g., 5 x 10^6 NCI-H226 cells) were subcutaneously injected into the flanks of the mice.[3] When tumors reached a palpable size (e.g., ~100-200 mm³), mice were randomized into treatment and control groups. VT-104 and VT-103 were formulated for oral administration and dosed daily. Tumor volumes were measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study.
Pharmacokinetic Analysis
For pharmacokinetic studies, VT-104 and VT-103 were administered to mice via intravenous and oral routes.[1] Blood samples were collected at various time points post-administration. The concentration of the compounds in the plasma was determined using LC/MS-MS.[1] Pharmacokinetic parameters such as bioavailability (F) and half-life (T1/2) were then calculated.[1]
Conclusion
Preclinical data strongly support the therapeutic potential of targeting the TEAD auto-palmitoylation in NF2-deficient mesothelioma. Both VT-104 and VT-103 demonstrate potent anti-tumor activity in relevant in vitro and in vivo models. The broader TEAD inhibition profile of VT-104 may offer an advantage in potency and applicability across a wider range of mesothelioma subtypes compared to the TEAD1-selective VT-103. Further clinical investigation is warranted to determine the safety and efficacy of these compounds in patients with malignant mesothelioma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Development and Characterization of a Human Mesothelioma In Vitro 3D Model to Investigate Immunotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Malignant Pleural Mesothelioma Growth by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TEAD Inhibitors: VT-103, VT-107, K-975, and MGH-CP1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hippo signaling pathway and its downstream effectors, the transcriptional coactivators YAP and TAZ, are critical regulators of cell growth, proliferation, and organ size. Dysregulation of this pathway, leading to the activation of the TEA domain (TEAD) family of transcription factors, is implicated in the development and progression of various cancers. Consequently, TEAD proteins have emerged as a promising therapeutic target. This guide provides a comparative analysis of four prominent TEAD inhibitors: VT-103, VT-107, K-975, and MGH-CP1. While the initial query specified "VT-105," publicly available scientific literature does not contain information on a TEAD inhibitor with this designation. It is likely that this was a typographical error, and this guide will focus on the well-characterized inhibitors from the "VT" series, VT-103 and VT-107, alongside other key inhibitors.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. In the "Hippo-off" state, which is common in cancer, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors primarily function by disrupting the interaction between YAP/TAZ and TEAD, thereby suppressing this oncogenic transcriptional program. Many of the current small molecule inhibitors achieve this by binding to a lipid pocket on TEAD, which is crucial for its interaction with YAP/TAZ.
Comparative Performance of TEAD Inhibitors
The following tables summarize the in vitro potency and selectivity of VT-103, VT-107, K-975, and MGH-CP1. The primary mechanism of action for these inhibitors is the inhibition of TEAD auto-palmitoylation, a post-translational modification essential for its interaction with YAP/TAZ.
Table 1: In Vitro Potency of TEAD Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |
| VT-103 | TEAD1 | 1.02 | YAP Reporter Assay | |
| TEAD1 | 1.2 | YAP Reporter Assay | ||
| VT-107 | pan-TEAD | 4.93 | YAP Reporter Assay | |
| K-975 | pan-TEAD | ~10-20 | TEAD-Luciferase Reporter | |
| pan-TEAD | N/A (GI50 = 20 nM) | Cell Growth Inhibition | ||
| MGH-CP1 | TEAD2 | 710 | In Vitro Auto-palmitoylation | |
| TEAD4 | 672 | In Vitro Auto-palmitoylation |
Table 2: Selectivity and Mechanism of TEAD Inhibitors
| Inhibitor | Selectivity | Mechanism | Key Features | Reference(s) |
| VT-103 | TEAD1 selective | Reversible, inhibits auto-palmitoylation | Does not block palmitoylation of TEAD2, 3, or 4 at 3 µM. | |
| VT-107 | pan-TEAD | Reversible, inhibits auto-palmitoylation | Inhibits palmitoylation of TEAD1, 3, and 4. | |
| K-975 | pan-TEAD | Covalent | Binds to Cys359 in the palmitate-binding pocket. | |
| MGH-CP1 | TEAD2/4 preferential | Reversible, inhibits auto-palmitoylation | Does not affect auto-palmitoylation of ZDHHC-family palmitoyl acyltransferases. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TEAD inhibitors. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
TEAD Auto-Palmitoylation Assay
This assay is used to determine if a compound inhibits the auto-palmitoylation of TEAD proteins.
Validation of VT-105 Target Engagement in Cells: A Comparative Guide
A comprehensive evaluation of a novel therapeutic agent requires rigorous validation of its engagement with the intended biological target within a cellular context. This guide provides a comparative overview of methodologies to assess the target engagement of a hypothetical compound, VT-105, offering a framework for researchers in drug discovery and development.
Due to the absence of specific public information on a compound designated "this compound," this guide will present a generalized yet detailed approach to validating target engagement. The principles and experimental protocols described herein are broadly applicable to the characterization of novel small molecules or biologics. This guide will compare various established techniques, presenting their methodologies, data interpretation, and a comparative analysis to aid in the selection of the most appropriate assays for a given research question.
Table 1: Comparison of Cellular Target Engagement Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free; applicable to native proteins in cells and tissues. | Not suitable for all targets (e.g., membrane proteins can be challenging); requires specific antibodies for detection. | Melt curves and Tm shift values. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. | High sensitivity and quantitative; real-time measurements. | Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag. | BRET ratio, IC50 values. |
| Western Blotting / Immunoprecipitation | Direct or indirect detection of target protein modification (e.g., phosphorylation) or interaction with downstream effectors. | Widely accessible; provides information on downstream signaling. | Often semi-quantitative; can be labor-intensive. | Band intensity changes, co-immunoprecipitated proteins. |
| Flow Cytometry-Based Assays | Measures changes in intracellular markers or signaling events on a single-cell level. | High-throughput; allows for multiplexing and analysis of heterogeneous cell populations. | Can be indirect; requires specific antibodies or fluorescent probes. | Mean fluorescence intensity (MFI), percentage of positive cells. |
| High-Content Imaging | Automated microscopy and image analysis to quantify cellular changes, such as protein translocation or morphological alterations. | Provides spatial and temporal information; multiparametric analysis. | Can be complex to set up and analyze; lower throughput than flow cytometry. | Subcellular localization, intensity measurements. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its intended target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture target cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using a target-specific antibody.
-
Data Analysis: Generate melt curves by plotting the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for each treatment condition. A significant shift in Tm in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to its target in live cells.
Methodology:
-
Cell Line Generation: Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Seed the engineered cells into a multi-well plate. Add the NanoBRET™ tracer and varying concentrations of this compound.
-
Measurement: After a defined incubation period, measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Visualizing Cellular Pathways and Workflows
To effectively communicate the complex biological processes and experimental procedures involved in validating this compound, graphical representations are indispensable.
Figure 1: Hypothetical this compound Signaling Pathway
Figure 2: CETSA Experimental Workflow
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a critical step in the drug development pipeline. A multi-faceted approach, employing a combination of biophysical and cell-based assays, provides the most robust and reliable data. The choice of methodology should be guided by the specific characteristics of the target protein and the research question at hand. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to rigorously characterize the mechanism of action of new therapeutic entities.
VT-105 (BNC105): A Synergistic Approach in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
VT-105, identified in scientific literature as BNC105, is a novel vascular disrupting agent (VDA) that has demonstrated significant potential in oncology, particularly when used in synergy with other cancer therapeutics. This guide provides an objective comparison of this compound's performance in combination therapies, supported by preclinical and clinical experimental data.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound is a tubulin polymerization inhibitor that selectively targets and disrupts the tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive hypoxia and subsequent necrosis of cancer cells. Beyond its vascular disrupting properties, this compound also exhibits direct cytotoxic effects on cancer cells.
However, tumors can develop adaptive responses to the hypoxic environment induced by VDAs, primarily through the upregulation of survival signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways. This adaptive resistance provides a strong rationale for combining this compound with agents that target these escape mechanisms.
Preclinical Synergy of this compound with Targeted Therapies
Preclinical studies have explored the synergistic or additive effects of this compound in combination with inhibitors of the VEGF and mTOR pathways in various cancer models.
Combination with mTOR Inhibitors
The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often upregulated in response to hypoxic stress. Preclinical evidence strongly supports the combination of this compound with mTOR inhibitors like everolimus. In a mouse renal cancer cell line (RENCA) xenograft model, the combination of BNC105 and everolimus resulted in a tumor growth inhibition (TGI) of 73%, which was statistically significant compared to the monotherapies (18% for BNC105 and 46% for everolimus). A similar additive effect was observed in a human renal carcinoma cell line xenograft (Caki-1) model, where the combination therapy increased TGI to 46% from 25% with BNC105 alone and 23% with everolimus alone.
Combination with VEGF Pathway Inhibitors
The hypoxia induced by this compound also triggers the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), as a mechanism of tumor survival and revascularization. This provides a clear basis for combining this compound with VEGF inhibitors. Studies have shown that combining BNC105 with the pan-VEGFR inhibitor pazopanib leads to enhanced antitumor activity. While specific TGI percentages for the pazopanib combination were not detailed in the provided search results, the combination was shown to be a promising therapeutic strategy.
Quantitative Data from Preclinical Studies
| Cancer Model | Therapeutic Agent(s) | Tumor Growth Inhibition (TGI) | Reference |
| RENCA (mouse renal cancer) Xenograft | BNC105 | 18% | |
| Everolimus | 46% | ||
| BNC105 + Everolimus | 73% (synergistic) | ||
| Caki-1 (human renal carcinoma) Xenograft | BNC105 | 25% | |
| Everolimus | 23% | ||
| BNC105 + Everolimus | 46% (additive) |
Clinical Evaluation of this compound in Combination Therapy
The promising preclinical results led to the clinical investigation of this compound in combination with everolimus in patients with metastatic renal cell carcinoma (mRCC).
Phase I/II Clinical Trial of BNC105P with Everolimus (NCT01034631)
A Phase I/II clinical trial was conducted to evaluate the safety and efficacy of BNC105P (the phosphate prodrug of BNC105) in combination with everolimus in patients with mRCC who had previously been treated with VEGFR tyrosine kinase inhibitors.
The Phase I portion of the study established the recommended Phase II dose (RP2D) as BNC105P at 16 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle, in combination with everolimus at 10 mg daily. The combination was found to be well-tolerated.
In the randomized Phase II part of the study, the combination of BNC105P and everolimus (Arm A) was compared to everolimus monotherapy (Arm B).
Clinical Trial Results: BNC105P with Everolimus in mRCC
| Endpoint | BNC105P + Everolimus (Arm A) | Everolimus Monotherapy (Arm B) | p-value | Reference |
| 6-Month Progression-Free Survival (6MPFS) | 33.82% | 30.30% | 0.66 | |
| Median Progression-Free Survival (PFS) | 4.7 months | 4.1 months | 0.49 | |
| Objective Response Rate (ORR) | 1 Complete Response, 1 Partial Response | 2 Partial Responses | - |
While the study did not meet its primary endpoint of a statistically significant improvement in 6-month progression-free survival, the combination therapy demonstrated a manageable safety profile and showed some evidence of clinical activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (BNC105) Induced Hypoxia and Synergy with Targeted Agents
Caption: this compound induced hypoxia and synergistic targeting.
General Experimental Workflow for Preclinical Xenograft Studies
Caption: Preclinical xenograft study workflow.
Experimental Protocols
Preclinical Xenograft Models of Renal Cell Carcinoma
-
Cell Lines: Murine renal adenocarcinoma (RENCA) and human renal cell carcinoma (Caki-1) cell lines were utilized.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) were used for the implantation of human cell lines.
-
Tumor Implantation: A suspension of cancer cells was subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a predetermined size before the initiation of treatment.
-
Treatment Groups: Mice were randomized into several groups: vehicle control, BNC105 monotherapy, targeted agent (everolimus or pazopanib) monotherapy, and the combination of BNC105 and the targeted agent.
-
Drug Administration: BNC105 was typically administered intravenously. Everolimus and pazopanib were administered orally. Dosing schedules and concentrations were optimized for each specific study.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group. Animal survival was also monitored as a primary or secondary endpoint.
Phase I/II Clinical Trial in Metastatic Renal Cell Carcinoma (NCT01034631)
-
Study Design: A multicenter, open-label, Phase I/II trial.
-
Patient Population: Patients with metastatic clear cell renal cell carcinoma who had progressed after prior treatment with at least one VEGFR tyrosine kinase inhibitor.
-
**Phase I (
Comparative Efficacy of MEK Inhibitors in NF2-Mutant Cell Lines: A Guide for Researchers
A comparative analysis of the preclinical efficacy of various MEK1/2 inhibitors in neurofibromatosis type 2 (NF2)-associated schwannoma models. This guide provides a summary of key experimental findings, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
While information regarding the efficacy of a compound designated "VT-105" in NF2-mutant cell lines is not currently available in the public domain, extensive research has been conducted on the therapeutic potential of other targeted inhibitors. This guide focuses on a prominent class of such drugs: MEK1/2 inhibitors, which have shown promise in preclinical models of NF2-associated tumors.
Neurofibromatosis type 2 is a genetic disorder caused by mutations in the NF2 gene, leading to the loss of function of the tumor suppressor protein merlin. This results in the development of tumors, most commonly bilateral vestibular schwannomas. The loss of merlin leads to the dysregulation of several signaling pathways, including the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[1][2][3][4] This makes the MEK/ERK pathway a rational target for therapeutic intervention in NF2-deficient tumors.
Data on MEK Inhibitor Efficacy in NF2-Mutant Schwannoma Cells
Preclinical studies have evaluated the efficacy of several MEK1/2 inhibitors in both mouse and human merlin-deficient Schwann cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a panel of MEK inhibitors, providing a quantitative comparison of their potency in reducing cell viability.
| Drug | Cell Line Type | IC50 (µM) |
| Trametinib | Mouse MD-MSCs | ~0.01 - 0.1 |
| Human MD-HSCs | ~0.1 - 1 | |
| PD0325901 | Mouse MD-MSCs | ~0.01 - 0.1 |
| Human MD-HSCs | ~0.1 - 1 | |
| Cobimetinib | Mouse MD-MSCs | ~0.01 - 0.1 |
| Human MD-HSCs | ~0.1 - 1 | |
| Selumetinib | Mouse MD-MSCs | >1 |
| Human MD-HSCs | >10 | |
| MEK162 | Mouse MD-MSCs | ~0.1 - 1 |
| Human MD-HSCs | ~1 - 10 | |
| Refametinib | Mouse MD-MSCs | >1 |
| Human MD-HSCs | >10 |
Data adapted from a screening of six MEK1/2 inhibitors in nine wild-type and merlin-deficient mouse and human Schwann cell lines.[1]
Key Findings from Preclinical Studies:
-
Trametinib, PD0325901, and cobimetinib were the most effective inhibitors in reducing the viability of merlin-deficient mouse and human Schwann cells.[1][2]
-
These effective inhibitors were shown to decrease the phosphorylation of ERK1/2, reduce cyclin D1 levels, increase p27, and induce caspase-3 cleavage, indicating cell cycle arrest and induction of apoptosis.[1][2]
-
In vivo studies using an orthotopic allograft model demonstrated that trametinib, PD0325901, and cobimetinib significantly reduced tumor growth.[1]
-
However, differences in drug resistance were observed, with some primary human vestibular schwannoma cell cultures showing modest responses to trametinib and PD0325901.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the efficacy of therapeutic compounds in NF2-mutant cell lines.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
NF2-mutant cell lines (e.g., Ben-Men-1, HEI-193)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., MEK inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression and signaling pathways.
Materials:
-
Cell lysates from treated and untreated NF2-mutant cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-Cyclin D1, anti-p27, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified Ras/Raf/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors in the context of NF2 deficiency.
Caption: MEK/ERK signaling pathway in NF2-deficient cells.
Experimental Workflow Diagram
The following flowchart outlines a typical experimental workflow for evaluating the efficacy of a drug candidate in NF2-mutant cell lines.
Caption: Experimental workflow for drug efficacy testing.
References
- 1. Preclinical assessment of MEK1/2 inhibitors for neurofibromatosis type 2–associated schwannomas reveals differences in efficacy and drug resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of MEK1/2 inhibitors for neurofibromatosis type 2-associated schwannomas reveals differences in efficacy and drug resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Critical Overview of Targeted Therapies for Vestibular Schwannoma [mdpi.com]
- 4. Schwannomas and Their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YAP Inhibitors: VT-105, Defactinib, and Verteporfin
Published for Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway effector, Yes-associated protein (YAP), is a master regulator of tissue growth and organ size, and its dysregulation is a key driver in numerous cancers. Consequently, the development of potent and specific YAP inhibitors is a major focus in oncological research. This guide provides an objective comparison of three compounds used to inhibit YAP activity: VT-105, a direct TEAD inhibitor; Defactinib, an indirect YAP inhibitor acting via Focal Adhesion Kinase (FAK); and Verteporfin, a widely used tool compound that disrupts the YAP-TEAD interaction.
Mechanisms of YAP Inhibition
This compound, Defactinib, and Verteporfin each inhibit YAP-mediated transcription through distinct mechanisms, offering different approaches to targeting this critical oncogenic pathway.
-
This compound: This compound is a potent and selective inhibitor of the TEA domain (TEAD) family of transcription factors. YAP itself lacks a DNA-binding domain and relies on TEAD proteins to activate gene expression. This compound functions by blocking the auto-palmitoylation of TEAD, a critical post-translational modification that is required for its stability and interaction with YAP. By inhibiting this process, this compound effectively prevents the formation of a functional YAP-TEAD transcriptional complex.
-
Defactinib (VS-6063): As a potent inhibitor of Focal Adhesion Kinase (FAK), Defactinib acts upstream of the core Hippo pathway. FAK is a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factor receptors. FAK activation can suppress the Hippo pathway, leading to YAP activation. By inhibiting FAK, Defactinib promotes the activation of the Hippo kinase cascade (LATS1/2), resulting in the phosphorylation of YAP. This phosphorylation event leads to YAP's sequestration in the cytoplasm by 14-3-3 proteins and its subsequent degradation, thus preventing its nuclear translocation and oncogenic activity.
-
Verteporfin: Originally developed as a photosensitizer for photodynamic therapy, Verteporfin has been identified as an inhibitor of YAP activity, independent of photoactivation. It is understood to function by directly binding to YAP, inducing a conformational change that prevents its interaction with TEAD transcription factors.[1] Some studies also suggest that Verteporfin can promote the sequestration of YAP in the cytoplasm.[2]
Below is a diagram illustrating the points of intervention for each inhibitor within the Hippo-YAP signaling pathway.
Caption: Points of intervention of this compound, Defactinib, and Verteporfin in the YAP signaling pathway.
Comparative Performance Data
The following table summarizes key quantitative data for each inhibitor based on published experimental findings.
| Parameter | This compound | Defactinib (VS-6063) | Verteporfin |
| Primary Target | TEAD Transcription Factors | Focal Adhesion Kinase (FAK) | Yes-associated protein (YAP) |
| Mechanism of YAP Inhibition | Blocks TEAD auto-palmitoylation, preventing YAP-TEAD complex formation. | Inhibits FAK, leading to Hippo pathway activation and subsequent phosphorylation and cytoplasmic sequestration of YAP. | Disrupts the protein-protein interaction between YAP and TEAD.[1] |
| Potency (IC50) | 10.4 nM (YAP-TEAD Luciferase Reporter Assay) | 0.6 nM (FAK Kinase Assay)[3] | ~1-10 µM (Effective concentration in cell-based assays)[4][5] |
| Mode of Action | Direct, covalent inhibitor of TEAD | Indirect, upstream inhibitor | Direct, disrupts protein-protein interaction |
| Selectivity | Selective for TEAD palmitoylation pocket | Highly selective for FAK and Pyk2 over other kinases. | Known off-target effects and photosensitivity |
| Common Application | Preclinical research of direct TEAD inhibition | Clinical trials for solid tumors; preclinical research of FAK-Hippo axis | Widely used preclinical tool for YAP-TEAD inhibition |
Experimental Protocols
Detailed methodologies for key experiments to assess and compare the efficacy of these YAP inhibitors are provided below.
1. TEAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). Inhibition of the YAP-TEAD pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
-
Protocol:
-
Cell Seeding: Seed HEK293T or a cancer cell line with an active Hippo pathway (e.g., MDA-MB-231) in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Transfection (if not using a stable cell line): Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection (or once attached for stable cell lines), replace the medium with fresh medium containing serial dilutions of this compound, Defactinib, or Verteporfin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
-
2. Western Blot for YAP Phosphorylation
This assay assesses the activation state of the Hippo pathway by measuring the phosphorylation of YAP at key residues (e.g., Ser127). This is particularly relevant for indirect inhibitors like Defactinib.
-
Principle: Activation of the LATS1/2 kinases leads to the phosphorylation of YAP. This modification can be detected using a phospho-specific antibody. An increase in the ratio of phosphorylated YAP (p-YAP) to total YAP indicates Hippo pathway activation.
-
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitors at desired concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-YAP (Ser127) and total YAP, diluted in 5% BSA/TBST. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of p-YAP to total YAP.
-
3. Immunofluorescence for YAP Subcellular Localization
This imaging-based assay visualizes the localization of YAP within the cell, providing a qualitative or quantitative measure of its activation state.
-
Principle: In its active state, YAP is located in the nucleus. Upon inhibitory phosphorylation, it is retained in the cytoplasm. This shift in localization can be visualized using fluorescence microscopy.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After attachment, treat with inhibitors as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[6]
-
Blocking: Block with 1-5% BSA in PBS for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio of YAP can be quantified using image analysis software.
-
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for a head-to-head comparison of YAP inhibitors.
Caption: A structured workflow for the comprehensive comparison of YAP inhibitors.
References
- 1. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.5. YAP immunofluorescence staining [bio-protocol.org]
Comparative Analysis of TEAD Inhibitors: VT-105 and K-975
A Guide for Researchers in Drug Development
In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) proteins, key downstream effectors of this pathway, have become a focal point for drug discovery. This guide provides a comparative analysis of two prominent TEAD inhibitors, VT-105 and K-975, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and K-975
Both this compound and K-975 are potent and selective small molecule inhibitors targeting the auto-palmitoylation of TEAD proteins. This post-translational modification is crucial for the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). By inhibiting TEAD auto-palmitoylation, these compounds disrupt the YAP/TAZ-TEAD complex, thereby suppressing the transcription of oncogenic target genes.
This compound is a selective TEAD auto-palmitoylation inhibitor that has been shown to inhibit the proliferation of cancer cells with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.[1] It is an analog of VT-104 and was utilized in X-ray crystallography experiments to elucidate the binding mode of this class of inhibitors.[2]
K-975 is another potent, selective, and orally active TEAD inhibitor.[3] It covalently binds to a cysteine residue in the palmitate-binding pocket of TEAD, effectively blocking the interaction with YAP and TAZ.[3] K-975 has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM).[3][4]
Mechanism of Action
The primary mechanism of action for both this compound and K-975 involves binding to the central lipid pocket of TEAD proteins. This binding event physically obstructs the auto-palmitoylation of a conserved cysteine residue, which is a prerequisite for the stable association of YAP and TAZ. The disruption of the TEAD-YAP/TAZ interaction leads to the downregulation of genes that promote cell growth and survival. Structural studies have revealed that both this compound and K-975 occupy the same binding site as palmitate, confirming their role as competitive inhibitors of this process.[2][5]
Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for TEAD inhibitors like this compound and K-975.
Comparative Performance Data
While a direct head-to-head clinical comparison of this compound and K-975 is not publicly available, preclinical studies provide valuable insights into their relative potency and efficacy. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line | Result | Reference |
| This compound | YAP Reporter Assay | - | IC50: 10.4 nM | [6] |
| K-975 | Cell Proliferation | NCI-H226 (NF2-deficient MPM) | Potent inhibition | [3][4] |
| K-975 | Cell Proliferation | MSTO-211H (NF2-expressing MPM) | Strong inhibition | [3][4] |
| K-975 | Reporter Activity | NCI-H661/CTGF-Luc | Strong inhibition (~70% max) | [3] |
Table 2: Comparative Anti-proliferative Effects of TEAD Inhibitors
A study comparing various TEAD inhibitors, including analogs of this compound (VT-103 and VT-107) and K-975, in neurofibromin 2 (NF2) defective mesothelioma cell lines (NCI-H226 and NCI-H2052) demonstrated that VT-103, VT-107, and K-975 displayed the strongest inhibition of proliferation.[7]
| Compound | Cell Line | Concentration | Proliferation Inhibition | Reference |
| VT-107 | NCI-H226, NCI-H2052 | 10 µM | Significant reduction | [8] |
| K-975 | NCI-H226, NCI-H2052 | 10 µM | Significant reduction | [8] |
Note: VT-107 is a pan-TEAD inhibitor and an analog of this compound.
Table 3: In Vivo Efficacy
| Compound | Model | Dosing | Result | Reference |
| K-975 | MPM Xenograft (NCI-H226) | 10-300 mg/kg, p.o. twice daily for 14 days | Strong anti-tumor effect | [3][4] |
| K-975 | MPM Xenograft (MSTO-211H) | 30-300 mg/kg, p.o. twice daily for 14 days | Strong anti-tumor effect | [3][4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of this compound and K-975, based on published literature.
TEAD Auto-Palmitoylation Assay (Cell-free)
This assay is designed to measure the ability of a compound to inhibit the auto-palmitoylation of recombinant TEAD protein.
-
Protein Purification : Purify recombinant TEAD protein (e.g., TEAD1-YBD).
-
Compound Incubation : Incubate the purified TEAD protein with varying concentrations of the test inhibitor (e.g., this compound or K-975).
-
Palmitoylation Reaction : Initiate the palmitoylation reaction by adding a palmitoyl-CoA analog.
-
Detection : The level of TEAD palmitoylation is quantified, often using methods like Western blotting or mass spectrometry.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Seeding : Plate cancer cell lines (e.g., NF2-deficient mesothelioma cells) in 96-well plates.
-
Compound Treatment : After cell attachment, treat the cells with a range of concentrations of this compound or K-975.
-
Incubation : Incubate the cells for a specified period (e.g., 72 to 144 hours).
-
Viability Measurement : Determine cell viability using a reagent such as CellTiter-Glo® or by direct cell counting. The results are often expressed as the concentration that inhibits 50% of cell growth (GI50).
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation : Subcutaneously inject human cancer cells (e.g., NCI-H226) into immunocompromised mice.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Administer the test compound (e.g., K-975) or vehicle control to the mice, typically via oral gavage, at specified doses and schedules.
-
Monitoring : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.
The following diagram outlines a general experimental workflow for the comparative evaluation of TEAD inhibitors.
Conclusion
Both this compound and K-975 are promising TEAD inhibitors with demonstrated preclinical activity against cancers with a dysregulated Hippo pathway. K-975 is well-characterized with substantial in vitro and in vivo data in malignant pleural mesothelioma models. This compound, while having less publicly available data, shows high potency in biochemical and cell-based assays. The choice between these or other TEAD inhibitors for further research and development will depend on a comprehensive evaluation of their respective potency, selectivity, pharmacokinetic properties, and safety profiles. The experimental frameworks outlined in this guide provide a basis for such comparative studies.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (VT105) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 7. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-TEAD Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging pan-TEAD inhibitors. These agents, which primarily target the YAP/TAZ-TEAD transcriptional complex, represent a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation leads to the nuclear translocation of transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to the TEAD family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cancer cell growth, survival, and metastasis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for oncology drug discovery.
Most current pan-TEAD inhibitors function by binding to a conserved lipid pocket on TEAD proteins. This pocket is the site of a critical post-translational modification, S-palmitoylation, which is essential for TEAD's interaction with YAP and TAZ. By occupying this pocket, these small molecules allosterically disrupt the YAP/TAZ-TEAD protein-protein interface, effectively shutting down oncogenic signaling. This guide compares several leading pan-TEAD inhibitors based on available preclinical data.
At a Glance: Comparative Efficacy of Pan-TEAD Inhibitors
The following tables summarize the biochemical and cellular activities of prominent pan-TEAD inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Biochemical Activity of Pan-TEAD Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (TEAD1) | IC50 (TEAD2) | IC50 (TEAD3) | IC50 (TEAD4) | Reference(s) |
| GNE-7883 | Pan-TEAD | TR-FRET (YAP-TEAD Interaction) | 1.1 nM | 1.3 nM | 1.4 nM | 4.3 nM | [2] |
| MYF-03-176 | Pan-TEAD | Palmitoylation Assay | 47 nM | - | 32 nM | 71 nM | [3] |
| K-975 (VT104) | Pan-TEAD | Protein-Protein Interaction | Potent Inhibition | - | - | Potent Inhibition | [4] |
| IK-930 | TEAD Paralog-Selective | - | Potent Inhibition | - | - | - | [5] |
Note: Specific IC50 values for K-975 and IK-930 in standardized biochemical assays are not consistently reported in publicly available literature. These compounds are known to potently inhibit TEAD activity through disruption of the YAP/TAZ interaction.
Table 2: Cellular Activity of Pan-TEAD Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference(s) |
| GNE-7883 | OVCAR-8 (Ovarian) | Cell Viability | ~10 nM | [6] |
| MYF-03-176 | NCI-H226 (Mesothelioma) | TEAD Reporter Assay | 11 nM | [3][7] |
| K-975 (VT104) | NCI-H226 (Mesothelioma) | Cell Viability (CTG) | 42 nM | [8] |
| IK-930 | Hippo-deficient cells | Cell Proliferation | <100 nM | [9] |
Table 3: In Vivo Efficacy of Pan-TEAD Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| GNE-7883 | OVCAR-8 Xenograft | 250 mg/kg | Strong antitumor efficacy | [6][10] |
| MYF-03-176 | NCI-H226 Xenograft | 30-75 mg/kg, p.o. BID | Significant tumor regression (54-68%) | [3][7] |
| K-975 (VT104) | NCI-H226 Xenograft | 0.3-3 mg/kg, p.o. | Dose-dependent tumor growth blockage | [8] |
| IK-930 | Mesothelioma Xenograft | Oral daily dosing | Antitumor activity | [5][11] |
Signaling Pathway and Mechanism of Action
Pan-TEAD inhibitors primarily act by disrupting the Hippo-YAP/TAZ-TEAD signaling axis. The diagram below illustrates this pathway and the point of intervention for these inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Mechanisms: A Comparative Guide to VT-105 and Other TEAD Inhibitors in Modulating the VGLL4-TEAD Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VT-105's performance against other alternative TEAD inhibitors, supported by experimental data. The focus is on the differential effects of these compounds on the interaction between the transcriptional repressor VGLL4 and the transcription factor TEAD.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The TEAD family of transcription factors are the ultimate effectors of this pathway, which, when complexed with the coactivator YAP or its paralog TAZ, drive the expression of genes that promote cell proliferation and inhibit apoptosis. A natural antagonist to this interaction is the transcriptional cofactor Vestigial-like 4 (VGLL4), which competes with YAP/TAZ for TEAD binding, thereby repressing TEAD-mediated transcription and acting as a tumor suppressor. Small molecule inhibitors targeting the TEAD-YAP/TAZ interface are therefore a promising therapeutic strategy.
This guide compares two distinct classes of TEAD inhibitors: conventional inhibitors that primarily disrupt the YAP/TAZ-TEAD interaction, and a newer class of "molecular glues" that actively promote the formation of the repressive VGLL4-TEAD complex. This compound is a potent TEAD inhibitor that functions by binding to the central hydrophobic pocket of TEAD proteins, thereby inhibiting the crucial auto-palmitoylation step required for their stability and interaction with YAP/TAZ.[1] This guide will compare its mechanism and efficacy with other notable TEAD inhibitors.
Comparative Analysis of TEAD Inhibitors
The primary distinction among the TEAD inhibitors detailed below lies in their effect on the VGLL4-TEAD interaction. This is largely dictated by their chemical structure, specifically the presence or absence of a sulfonamide group.
-
Conventional TEAD Inhibitors (Non-VGLL4-Promoting): These compounds, including This compound , VT-104 , and GNE-7883 , function by occupying the lipid pocket of TEAD, which allosterically inhibits the interaction with YAP/TAZ. They do not, however, enhance the binding of the repressive cofactor VGLL4.[2][3] The anti-proliferative effects of these compounds are primarily dependent on disrupting the pro-tumorigenic YAP/TAZ-TEAD axis.
-
'Molecular Glue' TEAD Inhibitors (VGLL4-Promoting): A distinct class of inhibitors, characterized by a sulfonamide moiety, such as VT-103 and Compound 2 , also bind to the TEAD lipid pocket but have the additional effect of stabilizing and promoting the interaction between TEAD and VGLL4.[2][3] This actively switches TEAD from a transcriptional activator to a repressor, leading to a different mechanism of anti-tumor activity. The efficacy of these compounds is critically dependent on the presence of VGLL4.[4]
-
Covalent TEAD Inhibitors: Compounds like K-975 represent another class of conventional inhibitors. K-975 covalently binds to a cysteine residue within the palmitate-binding pocket of TEAD, leading to irreversible inhibition of the YAP/TAZ-TEAD interaction.[5]
Below are tables summarizing the available quantitative data for these compounds.
Table 1: In Vitro Activity of TEAD Inhibitors
| Compound | Target(s) | Mechanism of Action on VGLL4-TEAD Interaction | YAP Reporter Assay IC50 (nM) | Antiproliferative EC50/IC50 (nM) | Cell Line |
| This compound | Pan-TEAD | Not reported to promote; likely disruptive | 10.4[1] | Not available | Not available |
| VT-103 | TEAD1-selective | Promotes interaction ('Molecular Glue')[2] | Not available | ~10-100[4] | NCI-H226 |
| VT-104 | Pan-TEAD | Does not promote interaction[2] | Not available | Not available | Not available |
| K-975 | Pan-TEAD (covalent) | Not reported to promote; disruptive | ~50-100[6] | ~100-1000[6] | NCI-H226 |
| GNE-7883 | Pan-TEAD | Does not promote interaction[2] | Not available | 115 / 333[7] | OVCAR-8 / NCI-H226 |
| Compound 2 | Pan-TEAD | Promotes interaction ('Molecular Glue')[3] | Not available | ~10-100[3] | NCI-H226 |
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways and experimental workflows discussed in this guide.
Caption: Differential mechanisms of TEAD inhibition.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these TEAD inhibitors are provided below.
Co-Immunoprecipitation (Co-IP) for TEAD-VGLL4 Interaction
This protocol is used to assess how different compounds affect the interaction between TEAD and VGLL4 in a cellular context.
-
Cell Lysis:
-
Culture cells (e.g., NCI-H226) to 80-90% confluency and treat with the desired concentration of TEAD inhibitor (e.g., this compound, VT-103) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-pan-TEAD antibody) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody against the "prey" protein (e.g., anti-VGLL4 antibody) to detect its presence in the immunoprecipitated TEAD complex. An increased VGLL4 signal in compound-treated samples compared to control indicates promotion of the interaction.
-
TEAD-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of TEAD in response to inhibitor treatment.
-
Cell Transfection:
-
Plate cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter) and a constitutively expressed Renilla luciferase plasmid (as a transfection control). Plasmids expressing YAP and TEAD can also be co-transfected to enhance the signal.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, treat the cells with serial dilutions of the TEAD inhibitors (e.g., this compound) or DMSO control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of TEAD inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Plating and Treatment:
-
Seed cancer cells (e.g., NCI-H226, MSTO-211H) in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the TEAD inhibitors or DMSO control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the EC50 or IC50 value.
-
References
- 1. This compound (VT105) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 2. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. stanfordlawreview.org [stanfordlawreview.org]
Safety Operating Guide
Safe Disposal of VT-105: A Guide for Laboratory Professionals
Researchers and drug development professionals handling VT-105 must adhere to strict safety and disposal protocols to mitigate risks to both personnel and the environment. This guide provides essential information on the proper disposal procedures for this compound, a compound identified as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1]
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes the critical safety data for this compound (CAS No. 2417718-38-6).[1]
| Property | Information |
| Chemical Formula | C24H18F3N3O |
| Molecular Weight | 421.420 |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] |
Experimental Protocols for Safe Disposal
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] Under no circumstances should this compound be released into the environment, including drains or water courses.[1]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Carefully collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, lab coats), and empty containers.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display the name "this compound," its CAS number (2417718-38-6), and the relevant GHS hazard pictograms (e.g., harmful, environmental hazard).
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company.
-
Ensure the disposal company is licensed to handle and transport chemical waste of this nature.
-
Follow all institutional, local, and national regulations governing hazardous waste disposal.
-
In the event of a spill, it is crucial to collect the spillage and handle it as hazardous waste, following the same disposal pathway.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling VT-105
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of VT-105, a potent and selective TEAD inhibitor.
Compound Identification and Properties
| Property | Value | Reference |
| Product Name | This compound | [1] |
| Synonyms | VT 105; VT105 | [1] |
| CAS Number | 2417718-38-6 | [1] |
| Molecular Formula | C24H18F3N3O | [1] |
| Molecular Weight | 421.420 | [1] |
| Physical Appearance | Solid | [1] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms:
-
Health Hazard: For acute toxicity.
-
Environmental Hazard: For aquatic toxicity.
Signal Word: Warning
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye/Face Protection | Safety goggles with side-shields | Must be worn to protect against splashes. |
| Hand Protection | Protective gloves | Impervious gloves should be selected based on the specific laboratory conditions and duration of use. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
| Procedure | Guidelines |
| Safe Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the skin with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician.[1] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1] |
| Contaminated Materials | Any materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly. |
| Spillage | Collect spillage.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
